molecular formula C29H48O B15590021 Avenasterol

Avenasterol

Cat. No.: B15590021
M. Wt: 412.7 g/mol
InChI Key: MCWVPSBQQXUCTB-UHFFFAOYSA-N
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Description

Avenasterol is a useful research compound. Its molecular formula is C29H48O and its molecular weight is 412.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

10,13-dimethyl-17-(5-propan-2-ylhept-5-en-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,11,19-20,22-23,25-27,30H,8-10,12-18H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWVPSBQQXUCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biosynthesis of Avenasterol in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avenasterol, a significant phytosterol in the plant kingdom, plays a crucial role in membrane function and serves as a precursor to essential bioactive compounds. Understanding its biosynthetic pathway is paramount for advancements in agriculture, nutrition, and pharmacology. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in plants, commencing from the primary precursor, acetyl-CoA, and culminating in the formation of Δ⁷-avenasterol and its subsequent conversion to Δ⁵-avenasterol. This document details the key enzymatic steps, presents available quantitative data on enzyme kinetics, and outlines experimental protocols for the analysis of pathway intermediates and the characterization of key enzymes. Visual diagrams generated using the DOT language are provided to illustrate the metabolic pathway and experimental workflows, facilitating a deeper understanding of the complex biological processes involved.

Introduction to this compound

This compound is a C29 stigmastane-type phytosterol characterized by an ethylidene group at the C-24 position of the sterol side chain. It exists in two primary isomeric forms, Δ⁷-avenasterol and Δ⁵-avenasterol (isofucosterol), which are important intermediates in the biosynthesis of other critical phytosterols (B1254722) like sitosterol (B1666911) and stigmasterol[1][2]. Beyond their structural roles in plant cell membranes, avenasterols and their derivatives are of significant interest due to their potential health benefits in humans, including cholesterol-lowering effects[1]. This guide focuses on the intricate enzymatic cascade responsible for the de novo synthesis of this compound in plants.

The this compound Biosynthesis Pathway: From Acetyl-CoA to Cycloartenol (B190886)

The journey to this compound begins with the universal precursor for isoprenoid biosynthesis, acetyl-CoA. The initial stages of this pathway are conserved across eukaryotes and involve the assembly of isopentenyl pyrophosphate (IPP), the fundamental five-carbon building block[3].

The Mevalonate Pathway

In the cytosol, two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)[4]. The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGR), is a key rate-limiting step in isoprenoid biosynthesis[3][4]. Mevalonate is then phosphorylated and decarboxylated to yield IPP.

Squalene (B77637) and 2,3-Oxidosqualene (B107256) Synthesis

IPP is isomerized to dimethylallyl pyrophosphate (DMAPP). A series of condensation reactions then lead to the formation of the 30-carbon molecule, squalene[5]. Squalene is subsequently epoxidized by squalene epoxidase to form 2,3-oxidosqualene, the final linear precursor for sterol synthesis[5].

Cyclization to Cycloartenol

In a crucial branching point that distinguishes plant sterol biosynthesis from that of fungi and animals, 2,3-oxidosqualene is cyclized by cycloartenol synthase (CAS) to form cycloartenol, the first cyclic precursor of phytosterols in most plants[5][6]. While a minor pathway involving lanosterol (B1674476) has been identified, the cycloartenol pathway is the predominant route in plants[7].

Core Biosynthetic Pathway: Cycloartenol to this compound

The conversion of cycloartenol to this compound involves a series of enzymatic modifications including demethylations, isomerizations, desaturations, and reductions. The key enzymes and their respective reactions are detailed below.

Initial Methylation and Isomerization
  • Sterol C24-Methyltransferase 1 (SMT1) : The pathway towards C29 sterols like this compound begins with the methylation of cycloartenol at the C-24 position by SMT1, using S-adenosyl-L-methionine (SAM) as the methyl donor, to produce 24-methylenecycloartenol[5][8].

  • Cyclopropylsterol Isomerase (CPI) : The cyclopropane (B1198618) ring of 24-methylenecycloartenol is then opened by CPI to form cycloeucalenol[9].

Demethylation at C-4 and C-14
  • Sterol 4α-methyl Oxidase 1 (SMO1) : The first methyl group at the C-4 position is removed in a multi-step process initiated by SMO1[10].

  • Obtusifoliol 14α-demethylase (CYP51) : This enzyme catalyzes the removal of the 14α-methyl group from obtusifoliol, a key demethylation step[9].

  • Sterol C-14 Reductase (FACKEL/FK) : The resulting double bond at C-14 is then reduced by FK[9].

Isomerization and Second Methylation
  • C-8,7 Sterol Isomerase (HYDRA1/HYD1) : HYD1 catalyzes the isomerization of the C-8 double bond to the C-7 position, forming 24-methylenelophenol[9].

  • Sterol C24-Methyltransferase 2 (SMT2) : A second methylation at the C-24 position is carried out by SMT2, again using SAM as the methyl donor, to yield 24-ethylidenelophenol[5]. This is a critical branch point leading to the formation of C29 sterols.

Final Steps to this compound
  • Sterol 4α-methyl Oxidase 2 (SMO2) : The second methyl group at the C-4 position of 24-ethylidenelophenol is removed by the action of the SMO2 enzyme family, leading to the formation of Δ⁷-avenasterol[11][12].

  • Δ⁷-Sterol-C5-Desaturase (DWF7/STE1) : This enzyme introduces a double bond at the C-5 position of Δ⁷-avenasterol to produce 5-dehydrothis compound[11][13][14].

  • Δ⁵,⁷-Sterol-Δ⁷-Reductase (DWF5) : The final step in the formation of Δ⁵-avenasterol (isofucosterol) is the reduction of the C-7 double bond of 5-dehydrothis compound by DWF5[11].

Quantitative Data on Enzyme Kinetics

EnzymeSubstrateKmVmax/kcatPlant SourceReference
SMT1 Cycloartenol-kcat: 0.01 s⁻¹Soybean (expressed in E. coli)[4]
SMT1 S-adenosyl-L-methionine--Soybean (expressed in E. coli)[4]
SMT2 24-Methylene Lophenol-kcat: 0.001 s⁻¹Soybean (expressed in E. coli)[4]
Δ⁷-Sterol C5(6)-Desaturase Δ⁷-Sterols--Maize[15]

Note: The table is populated with available data. A comprehensive kinetic analysis for all enzymes in the pathway from a single plant source is not currently available in the literature.

Experimental Protocols

General Protocol for Phytosterol Extraction and Analysis

Objective: To extract and quantify this compound and its precursors from plant tissue.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method for the separation, identification, and quantification of phytosterols[11].

  • Sample Preparation:

    • Homogenize fresh or lyophilized plant tissue in a suitable solvent (e.g., chloroform:methanol, 2:1 v/v).

    • Add an internal standard (e.g., epicoprostanol (B1214048) or betulin) for quantification[3].

  • Saponification:

    • Evaporate the solvent from the lipid extract.

    • Add ethanolic potassium hydroxide (B78521) and heat to hydrolyze steryl esters.

  • Extraction:

    • Extract the non-saponifiable lipids (containing free sterols) with a non-polar solvent such as n-hexane or diethyl ether.

    • Wash the organic phase to remove residual alkali.

  • Derivatization:

    • Evaporate the solvent and derivatize the sterols to their trimethylsilyl (B98337) (TMS) ethers using a silylating agent (e.g., BSTFA with 1% TMCS) to increase their volatility for GC analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample onto a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

    • Use a temperature program to separate the different sterol derivatives.

    • Identify the compounds based on their retention times and mass spectra by comparison with authentic standards and mass spectral libraries.

    • Quantify the individual sterols by comparing their peak areas to that of the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an alternative method that often does not require derivatization[7].

General Protocol for a Microsomal Enzyme Assay (Example: Δ⁷-Sterol-C5-Desaturase)

Objective: To measure the activity of a membrane-bound enzyme involved in this compound biosynthesis.

Methodology: This protocol is based on the assay developed for maize Δ⁷-sterol C5(6)-desaturase[15].

  • Microsome Preparation:

    • Homogenize plant tissue (e.g., coleoptiles) in a cold buffer solution.

    • Centrifuge the homogenate at low speed to remove cell debris and then at a higher speed to pellet mitochondria.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a suitable buffer.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the microsomal preparation, a buffer at the optimal pH, and required cofactors (e.g., NADH for the C5-desaturase)[15].

    • Add the substrate (e.g., radiolabeled or unlabeled Δ⁷-sterol).

    • Incubate the reaction at the optimal temperature for a specific time.

    • Stop the reaction by adding a strong alkali solution (which also saponifies any esters formed).

  • Product Analysis:

    • Extract the sterols from the reaction mixture as described in the phytosterol analysis protocol.

    • Separate the substrate and product using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • If a radiolabeled substrate was used, quantify the product by liquid scintillation counting.

    • If an unlabeled substrate was used, quantify the product by GC-MS as described above.

Mandatory Visualizations

Avenasterol_Biosynthesis_Pathway cluster_0 Mevalonate Pathway (Cytosol) cluster_1 Squalene and Cycloartenol Synthesis (ER) cluster_2 Core this compound Pathway (ER) Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA Synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (HMGR) (Rate-limiting) IPP IPP Mevalonate->IPP Multiple Steps Squalene Squalene IPP->Squalene Squalene Synthase 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol Cycloartenol Synthase (CAS) 24-Methylenecycloartenol 24-Methylenecycloartenol Cycloartenol->24-Methylenecycloartenol SMT1 Cycloeucalenol Cycloeucalenol 24-Methylenecycloartenol->Cycloeucalenol CPI Obtusifoliol Obtusifoliol Cycloeucalenol->Obtusifoliol SMO1 4α-Methyl-5α-ergosta-8,14,24(28)-trien-3β-ol 4α-Methyl-5α-ergosta-8,14,24(28)-trien-3β-ol Obtusifoliol->4α-Methyl-5α-ergosta-8,14,24(28)-trien-3β-ol CYP51 24-Methylenelophenol 24-Methylenelophenol 4α-Methyl-5α-ergosta-8,14,24(28)-trien-3β-ol->24-Methylenelophenol FK, HYD1 24-Ethylidenelophenol 24-Ethylidenelophenol 24-Methylenelophenol->24-Ethylidenelophenol SMT2 Δ⁷-Avenasterol Δ⁷-Avenasterol 24-Ethylidenelophenol->Δ⁷-Avenasterol SMO2 5-Dehydrothis compound 5-Dehydrothis compound Δ⁷-Avenasterol->5-Dehydrothis compound DWF7/STE1 Δ⁵-Avenasterol Δ⁵-Avenasterol 5-Dehydrothis compound->Δ⁵-Avenasterol DWF5

Caption: Biosynthesis pathway of Δ⁵-Avenasterol from Acetyl-CoA in plants.

Phytosterol_Analysis_Workflow start Plant Tissue Homogenization (with Internal Standard) saponification Saponification (Hydrolysis of Esters) start->saponification extraction Liquid-Liquid Extraction (Non-saponifiables) saponification->extraction derivatization Derivatization (e.g., TMS ethers) extraction->derivatization analysis GC-MS or LC-MS Analysis derivatization->analysis quantification Data Analysis and Quantification analysis->quantification Enzyme_Assay_Workflow start Microsome Preparation from Plant Tissue assay Enzymatic Reaction (Microsomes + Substrate + Cofactors) start->assay stop_reaction Reaction Termination and Saponification assay->stop_reaction extraction Sterol Extraction stop_reaction->extraction analysis Product Separation and Quantification (TLC, HPLC, or GC-MS) extraction->analysis activity Calculate Enzyme Activity analysis->activity

References

Avenasterol's Crucial Role in Plant Membrane Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avenasterol, a prominent phytosterol in many plant species, plays a pivotal role in maintaining the structural integrity and functionality of plant cell membranes. As an essential component of the lipid bilayer, it modulates membrane fluidity, permeability, and stability, thereby influencing a wide range of cellular processes from signal transduction to stress responses. This in-depth technical guide explores the multifaceted functions of this compound in plant membranes, presenting key quantitative data, detailed experimental protocols for its study, and visualizations of relevant biochemical pathways. This document is intended to serve as a comprehensive resource for researchers in plant biology, cell biology, and drug development seeking to understand and manipulate the roles of phytosterols (B1254722) in biological systems.

Introduction to this compound and Plant Membrane Structure

Plant cell membranes are dynamic structures composed primarily of a phospholipid bilayer, interspersed with a complex mixture of sterols and proteins. Unlike animal cell membranes which predominantly contain cholesterol, plant membranes feature a diverse array of phytosterols, including β-sitosterol, stigmasterol, campesterol, and this compound. This compound exists in two main isoforms, Δ5-avenasterol and Δ7-avenasterol, which differ in the position of a double bond in the sterol ring system. These molecules intercalate within the phospholipid bilayer, with their rigid ring structure influencing the packing of fatty acyl chains and their flexible side chains contributing to the dynamic nature of the membrane.

The precise composition of sterols within a plant membrane is crucial for its function and varies between plant species, tissues, and in response to environmental conditions. This compound, with its characteristic ethylidene group in the side chain, imparts specific biophysical properties to the membrane, contributing to the plant's ability to adapt to changing environments.

Quantitative Effects of this compound on Membrane Properties

While specific quantitative data for this compound's effects on membrane properties are not abundantly available in publicly accessible literature, its impact can be inferred from studies on closely related phytosterols and its known structural features. The following tables summarize the expected effects of this compound on key membrane parameters, based on the general behavior of phytosterols.

Table 1: Expected Impact of this compound on Membrane Fluidity

Membrane PropertyTechniqueExpected Effect of this compoundReference Compound
Membrane Fluidity (Acyl Chain Order) Fluorescence AnisotropyDecrease in fluidity (increase in anisotropy value) in the liquid crystalline state; Increase in fluidity in the gel state.Cholesterol, β-sitosterol
Phase Transition Temperature (Tm) Differential Scanning Calorimetry (DSC)Broadening and potential shift of the main phase transition peak of phospholipids.Cholesterol, Stigmasterol

Table 2: Anticipated Effects of this compound on Membrane Permeability and Stability

Membrane PropertyTechniqueExpected Effect of this compoundReference Compound
Permeability to Small Molecules Osmotic Stress Assays, Fluorescence Leakage AssaysDecrease in permeability.Cholesterol, β-sitosterol
Bilayer Thickness Small-Angle X-ray Scattering (SAXS), Molecular Dynamics SimulationsIncrease in bilayer thickness.Cholesterol
Mechanical Stability Micropipette AspirationIncrease in membrane rigidity and resistance to lysis.Cholesterol

This compound's Role in Lipid Rafts and Signal Transduction

This compound is a key component in the formation of lipid rafts, which are dynamic, sterol- and sphingolipid-enriched microdomains within the plasma membrane. These rafts serve as platforms for the organization of signaling proteins and are involved in a variety of cellular processes, including pathogen defense and developmental signaling. While this compound itself is not typically a primary signaling molecule, its presence and concentration within the membrane can modulate the activity of membrane-associated proteins and signaling pathways.

One of the most significant roles of this compound is as a precursor in the biosynthesis of brassinosteroids, a class of plant steroid hormones that regulate a wide array of physiological processes, including cell elongation, division, and responses to stress.

Brassinosteroid_Biosynthesis_from_this compound This compound This compound 5-dehydrothis compound 5-dehydrothis compound This compound->5-dehydrothis compound DWF7/STE1 Isofucosterol Isofucosterol 5-dehydrothis compound->Isofucosterol DWF5 β-Sitosterol β-Sitosterol Isofucosterol->β-Sitosterol DWF1/DIM Campesterol Campesterol β-Sitosterol->Campesterol Multiple Steps Brassinosteroids Brassinosteroids Campesterol->Brassinosteroids Biosynthesis Pathway

Brassinosteroid biosynthesis pathway originating from this compound.

The composition of sterols in the membrane, including this compound, also plays a crucial role in the plant's response to abiotic stresses such as temperature fluctuations and drought. By modulating membrane fluidity, sterols help maintain membrane integrity and the function of embedded proteins under stress conditions.

Abiotic_Stress_Signaling cluster_membrane Plasma Membrane Membrane Fluidity Membrane Fluidity Membrane Proteins Membrane Proteins Membrane Fluidity->Membrane Proteins Lipid Rafts Lipid Rafts Lipid Rafts->Membrane Proteins Signal Transduction Cascade Signal Transduction Cascade Membrane Proteins->Signal Transduction Cascade This compound This compound This compound->Membrane Fluidity This compound->Lipid Rafts Abiotic Stress Abiotic Stress Signal Perception Signal Perception Abiotic Stress->Signal Perception Signal Perception->Signal Transduction Cascade Gene Expression Gene Expression Signal Transduction Cascade->Gene Expression Stress Response Stress Response Gene Expression->Stress Response

Influence of this compound on abiotic stress signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in plant membrane function.

Extraction and Analysis of this compound from Plant Tissues

Objective: To extract and quantify this compound from plant material.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Freeze-dry plant tissue (e.g., leaves, roots) and grind to a fine powder.

    • Accurately weigh approximately 100 mg of the powdered tissue into a glass tube.

  • Lipid Extraction:

    • Add 2 mL of chloroform (B151607):methanol (2:1, v/v) to the sample.

    • Add an internal standard (e.g., epicoprostanol) for quantification.

    • Vortex thoroughly and incubate at room temperature for 1 hour with occasional shaking.

    • Add 0.5 mL of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

    • Carefully collect the lower chloroform phase containing the lipids into a new glass tube.

  • Saponification:

    • Evaporate the chloroform under a stream of nitrogen.

    • Add 2 mL of 1 M KOH in 90% ethanol (B145695) to the dried lipid extract.

    • Incubate at 80°C for 1 hour to hydrolyze steryl esters.

  • Unsaponifiable Fraction Extraction:

    • After cooling, add 2 mL of water and 2 mL of n-hexane.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane (B92381) phase containing the unsaponifiable lipids (including free sterols).

    • Repeat the hexane extraction twice.

  • Derivatization:

    • Evaporate the pooled hexane fractions under nitrogen.

    • Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine.

    • Incubate at 60°C for 30 minutes to convert the sterols to their trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Use a capillary column suitable for sterol analysis (e.g., HP-5MS).

    • The oven temperature program should be optimized for sterol separation (e.g., start at 180°C, ramp to 280°C).

    • Identify this compound based on its retention time and mass spectrum compared to an authentic standard.

    • Quantify the amount of this compound based on the peak area relative to the internal standard.

GC_MS_Workflow Start Plant Tissue Extraction Lipid Extraction (Chloroform:Methanol) Start->Extraction Saponification Saponification (KOH in Ethanol) Extraction->Saponification Hexane_Extraction Unsaponifiable Extraction (n-Hexane) Saponification->Hexane_Extraction Derivatization Derivatization (BSTFA/TMCS) Hexane_Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS End Quantification GC_MS->End

Workflow for GC-MS analysis of this compound.
Preparation of Liposomes Containing this compound

Objective: To prepare model membranes (liposomes) incorporating this compound for biophysical studies.

Methodology: Thin-Film Hydration

  • Lipid Mixture Preparation:

    • In a round-bottom flask, dissolve the desired phospholipid (e.g., POPC) and this compound in chloroform at the desired molar ratio.

  • Film Formation:

    • Evaporate the solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

    • Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add a buffer solution (e.g., PBS, pH 7.4) to the flask.

    • Hydrate the lipid film by gentle rotation at a temperature above the phase transition temperature of the phospholipid. This will result in the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing (Optional):

    • To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to:

      • Extrusion: Pass the MLV suspension repeatedly through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

      • Sonication: Sonicate the MLV suspension using a probe or bath sonicator until the solution becomes clear.

Measurement of Membrane Fluidity using Fluorescence Anisotropy

Objective: To assess the effect of this compound on the fluidity of lipid bilayers.

Methodology: Steady-State Fluorescence Anisotropy

  • Probe Incorporation:

    • Prepare liposomes with and without this compound as described in section 4.2.

    • Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), into the liposomes by adding a small aliquot of a concentrated DPH stock solution in a suitable solvent (e.g., THF) to the liposome (B1194612) suspension with gentle mixing. The final probe-to-lipid ratio should be low (e.g., 1:500) to avoid self-quenching.

    • Incubate the mixture in the dark for at least 30 minutes to allow for probe partitioning into the lipid bilayer.

  • Fluorescence Anisotropy Measurement:

    • Use a spectrofluorometer equipped with polarizers in the excitation and emission paths.

    • Excite the sample with vertically polarized light at the excitation maximum of the probe (e.g., ~360 nm for DPH).

    • Measure the fluorescence intensity of the vertically (I_VV) and horizontally (I_VH) polarized emission at the emission maximum of the probe (e.g., ~430 nm for DPH).

    • Correct for instrument-specific factors (G-factor) by measuring the emission intensities with horizontally polarized excitation light (I_HV and I_HH). The G-factor is calculated as I_HV / I_HH.

  • Calculation:

    • Calculate the steady-state fluorescence anisotropy (r) using the following formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

    • An increase in the anisotropy value indicates a decrease in membrane fluidity.

Determination of Phase Transition Behavior by Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of this compound on the phase transition temperature (Tm) of phospholipid bilayers.

Methodology: Differential Scanning Calorimetry

  • Sample Preparation:

    • Prepare concentrated suspensions of liposomes (e.g., 10-20 mg/mL lipid) with and without this compound in the desired buffer.

  • DSC Analysis:

    • Accurately load a known amount of the liposome suspension into an aluminum DSC pan and seal it hermetically.

    • Use an identical pan containing only the buffer as a reference.

    • Place the sample and reference pans in the DSC instrument.

    • Perform a heating scan at a constant rate (e.g., 1-2 °C/min) over a temperature range that encompasses the phase transition of the phospholipid.

  • Data Analysis:

    • The output is a thermogram showing the differential heat flow as a function of temperature.

    • The phase transition is observed as an endothermic peak.

    • Determine the peak temperature (Tm) and the width of the transition.

    • Changes in the Tm and the shape of the peak upon incorporation of this compound provide information about its interaction with the phospholipid bilayer.

Conclusion

This compound is a vital component of plant cell membranes, contributing significantly to their structural organization and function. Its role extends from modulating fundamental biophysical properties like fluidity and permeability to serving as a key precursor for the synthesis of brassinosteroid hormones. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate functions of this compound and other phytosterols. A deeper understanding of these molecules holds great promise for applications in agriculture, where manipulating sterol composition could enhance crop resilience, and in human health, where phytosterols are recognized for their cholesterol-lowering properties. Future research focusing on obtaining precise quantitative data for this compound's membrane effects and elucidating its specific interactions with membrane proteins will be crucial for fully unraveling its biological significance.

A Technical Guide to the Discovery and Isolation of Avenasterol from Oats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the historical discovery and foundational methodologies for the isolation of avenasterols from oats (Avena sativa). It provides a comprehensive overview of the key scientific milestones, detailed experimental protocols from seminal and contemporary research, and quantitative data on avenasterol content in various oat cultivars. This document is intended to serve as a valuable resource for professionals in research, and drug development seeking a thorough understanding of these significant phytosterols (B1254722).

Discovery and Historical Context

Early studies on plant sterols, often termed "phytosterols," relied on classical chemical methods for extraction and separation. These techniques were painstaking and often involved large quantities of starting material. The discovery of specific isomers like Δ5-avenasterol and Δ7-avenasterol within the complex sterol profile of oats marked a significant advancement in the understanding of cereal grain lipid chemistry.

Chemical Structure and Classification of Avenasterols

Avenasterols are phytosterols characterized by a specific side-chain structure. The two most prominent avenasterols found in oats are Δ5-avenasterol and Δ7-avenasterol, which differ in the position of a double bond in the sterol nucleus.

G Chemical Structure and Classification of Avenasterols cluster_Avenasterols Avenasterols cluster_Phytosterols Phytosterols This compound This compound (General Structure) Delta5 Δ5-Avenasterol This compound->Delta5 Isomer 1 Delta7 Δ7-Avenasterol This compound->Delta7 Isomer 2 Phytosterol Phytosterols Phytosterol->this compound is a type of

Caption: Classification of Avenasterols within the Phytosterol Family.

Experimental Protocols for Isolation and Analysis

The isolation and analysis of avenasterols from oats involve several key steps, from initial extraction to final quantification. The methodologies have evolved from classical wet chemistry techniques to sophisticated chromatographic and spectrometric methods.

Historical Isolation Methods (Pre-1970s)

Early methods for isolating phytosterols from plant material were based on the principles of lipid extraction and saponification. A general workflow from that era would have included:

  • Extraction of Crude Oil: Large batches of oat groats were ground and extracted with a nonpolar solvent like petroleum ether or hexane (B92381) to obtain the crude oat oil.

  • Saponification: The crude oil was then saponified by refluxing with a strong alcoholic alkali solution (e.g., potassium hydroxide (B78521) in ethanol). This process hydrolyzes the ester linkages of triglycerides and steryl esters, converting fatty acids into soluble soaps and leaving the unsaponifiable matter, which includes free sterols.

  • Extraction of Unsaponifiables: The saponified mixture was diluted with water and extracted repeatedly with a nonpolar solvent such as diethyl ether or hexane. The sterols, being insoluble in the aqueous soap solution, would partition into the organic layer.

  • Purification by Crystallization: The solvent from the combined organic extracts was evaporated to yield a crude sterol concentrate. This concentrate was then purified by repeated crystallization from solvents like ethanol (B145695) or methanol. The different solubilities of the various sterols would allow for some degree of separation.

  • Derivative Formation and Characterization: To further separate and identify the sterols, they were often converted into derivatives such as acetates or benzoates, which could be more readily crystallized and had distinct melting points.

Modern Isolation and Analytical Protocols

Contemporary methods offer much higher resolution, sensitivity, and speed for the isolation and quantification of avenasterols.

3.2.1. Sample Preparation and Extraction

  • Sample Preparation: Oat kernels are typically freeze-dried and finely ground to increase the surface area for extraction.

  • Lipid Extraction: The ground oat material is extracted using a solvent system such as chloroform:methanol (2:1, v/v) or by Soxhlet extraction with hexane.

  • Saponification: The extracted lipid fraction is saponified using a solution of potassium hydroxide in ethanol (e.g., 2 M) at an elevated temperature (e.g., 80°C) for approximately one hour. This step is crucial to liberate free sterols from their esterified forms.

  • Extraction of Unsaponifiable Matter: After cooling, the saponified mixture is diluted with water and the unsaponifiable fraction, containing the avenasterols, is extracted with a nonpolar solvent like hexane or diethyl ether. The extraction is typically performed multiple times to ensure complete recovery.

  • Purification: The combined organic extracts are washed with water to remove any remaining soap and then dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure to yield the crude sterol extract.

3.2.2. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Derivatization: The hydroxyl group of the sterols makes them less volatile. Therefore, they are typically derivatized to form trimethylsilyl (B98337) (TMS) ethers by reacting the crude sterol extract with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp up gradually to separate the different sterol components based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides mass spectra that can be used for identification by comparing them to a spectral library (e.g., NIST). Quantification is achieved by comparing the peak areas of the avenasterols to that of an internal standard.

G Modern Experimental Workflow for this compound Isolation and Analysis cluster_Extraction Extraction and Saponification cluster_Analysis Analysis Grinding Oat Sample Grinding Extraction Lipid Extraction (e.g., Hexane) Grinding->Extraction Saponification Saponification (KOH/Ethanol) Extraction->Saponification Unsaponifiable_Extraction Extraction of Unsaponifiables (e.g., Hexane) Saponification->Unsaponifiable_Extraction Derivatization Derivatization (TMS ethers) Unsaponifiable_Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification

Caption: Workflow for this compound Isolation and Analysis.

Quantitative Data on this compound Content in Oats

The concentration of avenasterols in oats can vary depending on the cultivar, growing conditions, and the part of the grain analyzed. The following tables summarize quantitative data from various studies.

Table 1: this compound Content in Different Oat Cultivars (mg/kg of dry weight)

Oat CultivarΔ5-AvenasterolΔ7-AvenasterolReference
Not SpecifiedPresent (minor)Present (minor)[1][2]
KarenPresent (minor)Present (minor)[3]
IsauraPresent (minor)Present (minor)[3]

Note: Many recent studies focus on the overall sterol profile and report avenasterols as minor components without specific quantification in mg/kg. The data indicates their consistent presence across different varieties.

Table 2: Relative Abundance of Avenasterols in Oat Sterol Profile (% of total sterols)

Oat ComponentΔ5-Avenasterol (%)Δ7-Avenasterol (%)Reference
Leaves (Sowing 1)1.82.4[1]
Leaves (Sowing 2)1.30.1[1]
SeedsMinor portionsMinor portions[3]

Signaling Pathways and Biological Significance

While this guide focuses on the discovery and isolation of avenasterols, it is important to note their potential biological significance, which drives the interest in their extraction and purification. Phytosterols, including avenasterols, are known for their cholesterol-lowering effects. They compete with cholesterol for absorption in the intestine, leading to a reduction in serum LDL cholesterol levels. Further research is ongoing to elucidate the specific roles of different phytosterols in human health.

G Proposed Mechanism of this compound's Cholesterol-Lowering Effect cluster_Intestine Intestinal Lumen cluster_Bloodstream Bloodstream Dietary_Cholesterol Dietary Cholesterol Micelle Mixed Micelles Dietary_Cholesterol->Micelle This compound This compound This compound->Micelle Competes with Cholesterol Enterocyte Enterocyte Micelle->Enterocyte Absorption LDL_Cholesterol Reduced LDL Cholesterol Enterocyte->LDL_Cholesterol Leads to

Caption: this compound's Competitive Inhibition of Cholesterol Absorption.

Conclusion

The discovery and isolation of avenasterols from oats represent a notable chapter in the study of cereal grain lipids. From the pioneering work of Idler and his colleagues, employing classical chemical techniques, to the precise and sensitive analytical methods used today, our ability to identify and quantify these compounds has advanced significantly. This technical guide provides a foundational understanding of these processes, offering valuable insights for researchers and professionals in the fields of food science, nutrition, and drug development who are interested in harnessing the potential of these unique phytosterols.

References

Physicochemical Properties of Pure Avenasterol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenasterol is a naturally occurring phytosterol found in various plant sources, notably in oats (Avena sativa), from which it derives its name. As a member of the sterol class of lipids, this compound shares a fundamental structural similarity with cholesterol but possesses a unique side-chain modification. This guide provides a comprehensive overview of the core physicochemical properties of pure this compound, with a focus on quantitative data, detailed experimental methodologies, and the visualization of related workflows and biological interactions. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

This document distinguishes between the two primary isomers of this compound: Δ5-avenasterol and Δ7-avenasterol, which differ in the position of a double bond within the sterol ring structure. It is important to note that the physicochemical properties can vary between these isomers.

Core Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound. These values have been compiled from various sources and represent the most current and reliable data available.

Table 1: General and Physical Properties of this compound Isomers
PropertyΔ5-AvenasterolΔ7-AvenasterolReferences
Molecular Formula C₂₉H₄₈OC₂₉H₄₈O[1][2]
Molar Mass 412.71 g/mol 412.70 g/mol [3][4]
Melting Point 131-134 °C118–120 °C[4][5]
Appearance White to off-white powderSolid[5][6]
Purity >95%>98%[7][8]
Table 2: Solubility Profile of this compound
SolventΔ5-Avenasterol SolubilityΔ7-Avenasterol SolubilityReferences
Water Insoluble (Predicted: 1.2 x 10⁻⁶ g/L at 25°C)Insoluble[9]
Chloroform Slightly SolubleSlightly Soluble[5][8]
Ethyl Acetate Slightly SolubleNot Specified[5]
Methanol Not SpecifiedSlightly Soluble[8]
Table 3: Spectroscopic and Chromatographic Data for this compound
TechniqueData for this compoundReferences
Mass Spectrometry (MS) Predominant ion [M+H-H₂O]⁺ at m/z 395. MS² spectra can differentiate stigmasterol (B192456) from Δ5- and Δ7-avenasterol.[10][11]
Nuclear Magnetic Resonance (NMR) Predicted ¹H and ¹³C NMR spectra are available in databases.[12]
UV-Vis Spectroscopy General technique for sterol analysis; specific λmax for pure this compound not detailed in provided results.[13][14][15]

Experimental Protocols

This section outlines the detailed methodologies for determining the key physicochemical properties of this compound. These protocols are based on established techniques for the analysis of phytosterols (B1254722).

Melting Point Determination

The melting point of pure this compound can be determined using a capillary melting point apparatus.[2][14][16]

  • Apparatus: Mel-Temp apparatus or similar.

  • Procedure:

    • A small amount of the finely powdered, dry this compound sample is packed into a capillary tube to a height of 1-2 mm.[16]

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (e.g., 2°C/min) for a precise measurement.[14]

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[16]

    • For high purity samples, a sharp melting range of 0.5-1.0°C is expected.[2]

Solubility Determination

The solubility of this compound in various solvents can be determined by the equilibrium solubility method.[3]

  • Procedure:

    • An excess amount of pure this compound is added to a known volume of the solvent in a sealed vial.

    • The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

    • The suspension is then filtered or centrifuged to remove the undissolved solid.

    • The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization.

    • The solubility is expressed as mass per unit volume (e.g., mg/mL or g/L).

Optical Rotation Measurement

The optical rotation of a chiral molecule like this compound is measured using a polarimeter.[17][18][19][20]

  • Apparatus: Polarimeter.

  • Procedure:

    • A solution of known concentration of pure this compound is prepared in a suitable solvent (e.g., chloroform).

    • The polarimeter is calibrated by measuring the rotation of the pure solvent (blank).

    • The sample solution is placed in a polarimeter cell of a known path length (typically 1 dm).

    • The angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm) by the solution is measured at a controlled temperature (e.g., 20°C).[19]

    • The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Spectroscopic Analysis

Mass spectrometry is a key technique for the structural elucidation and identification of this compound.[5][11][21][22]

  • Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) with Atmospheric Pressure Chemical Ionization (APCI) is often preferred for phytosterols as it generally provides better ionization.[5][21]

  • Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.

  • Data Acquisition: Mass spectra are acquired in positive ion mode. For phytosterols, the protonated molecule [M+H]⁺ is often accompanied by a more abundant ion corresponding to the loss of a water molecule, [M+H-H₂O]⁺.[21] Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for structural confirmation.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the this compound molecule.[6][23][24][25][26]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A small amount of pure this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for complete structural assignment.

Mandatory Visualizations

Experimental Workflow for Phytosterol Analysis

The following diagram illustrates a general workflow for the extraction, purification, and analysis of phytosterols like this compound from a plant source.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material (e.g., Oats) grinding Grinding plant_material->grinding extraction Solvent Extraction (e.g., Hexane) grinding->extraction saponification Saponification (e.g., with KOH) extraction->saponification Crude Extract extraction_unsaponifiables Extraction of Unsaponifiables saponification->extraction_unsaponifiables crystallization Crystallization extraction_unsaponifiables->crystallization chromatography Chromatography (e.g., Silica Gel) crystallization->chromatography ms Mass Spectrometry (MS) chromatography->ms Pure this compound nmr NMR Spectroscopy chromatography->nmr mp Melting Point Determination chromatography->mp sol Solubility Testing chromatography->sol or_ Optical Rotation chromatography->or_

Caption: General workflow for the extraction and analysis of this compound.

Proposed Mechanism of Phytosterol Action on Cholesterol Metabolism

This diagram illustrates the generally accepted mechanism by which phytosterols, including this compound, are thought to influence cholesterol levels in the body.

cholesterol_metabolism cluster_intestine Intestinal Lumen cluster_enterocyte Enterocyte dietary_chol Dietary Cholesterol micelle Mixed Micelles dietary_chol->micelle phytosterols This compound (Phytosterols) phytosterols->micelle Competes for incorporation npc1l1 NPC1L1 Transporter phytosterols->npc1l1 Inhibits micelle->npc1l1 Transport absorption Cholesterol Absorption npc1l1->absorption abcg5_g8 ABCG5/G8 Transporter absorption->abcg5_g8 blood Reduced Plasma Cholesterol absorption->blood To Bloodstream efflux Efflux back to lumen abcg5_g8->efflux

References

Avenasterol: An In-depth Technical Review of its Antioxidant Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenasterol, a phytosterol predominantly found in oats and other plant sources, has garnered significant attention for its potential health benefits, including its antioxidant properties. This technical guide provides a comprehensive review of the current understanding of this compound's antioxidant capabilities, focusing on quantitative data, experimental methodologies, and potential mechanisms of action. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

This compound exists in different isomeric forms, primarily Δ5-avenasterol and Δ7-avenasterol, which exhibit notable antioxidant effectiveness.[1][2][3][4][5][6][7][8][9] Its antioxidant activity is particularly pronounced at high temperatures, a property attributed to the ethylidene group in its side chain. This structural feature facilitates the formation of a stable allylic free radical, which can effectively quench reactive oxygen species and inhibit oxidative processes such as lipid peroxidation.[10]

Quantitative Antioxidant Activity of this compound-Containing Phytosterols (B1254722)

Direct quantitative data for pure this compound from standardized antioxidant assays are limited in publicly available literature. However, studies on phytosterol mixtures containing this compound provide valuable insights into its antioxidant potential. The following table summarizes the available quantitative data for a soybean germ phytosterol mixture which includes Δ7-stigmastenol (a synonym for Δ7-avenasterol).

Antioxidant AssaySampleConcentration% Inhibition / ActivityReference
DPPH Radical ScavengingSoybean Germ Phytosterols800 µg/mL5.69%[2]
DPPH Radical ScavengingSoybean Germ Phytosterols2000 µg/mL16.94%[2]
DPPH Radical ScavengingSoybean Germ Phytosterols10 mg/mL21.23%[2]

Note: The data presented is for a mixture of phytosterols and not for pure this compound. The study indicates this phytosterol mix showed weaker scavenging ability compared to the positive controls BHT and Vitamin C.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key antioxidant assays relevant to the study of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.

Protocol adapted from Chen et al., 2019: [2]

  • Preparation of DPPH solution: A 0.1 mM solution of DPPH in ethanol (B145695) is prepared.

  • Sample Preparation: this compound or a phytosterol extract is dissolved in a suitable solvent (e.g., ethanol) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Reaction Mixture: 1 mL of the DPPH solution is added to 3 mL of the sample solution at different concentrations.

  • Incubation: The mixture is shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore.

General Protocol:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: A specific volume of the sample (or standard, such as Trolox) is added to a defined volume of the diluted ABTS•+ solution.

  • Absorbance Measurement: The absorbance is recorded at 734 nm after a set incubation period (e.g., 6 minutes).

  • Calculation: The percentage inhibition of absorbance at 734 nm is calculated relative to a control (without antioxidant). The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[5][7][11][12][13]

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.

General Protocol:

  • Reagents: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and a standard antioxidant (e.g., Trolox) are required.

  • Reaction Mixture: The sample or standard is mixed with the fluorescent probe in a multi-well plate.

  • Initiation of Reaction: The reaction is initiated by the addition of the peroxyl radical generator.

  • Fluorescence Measurement: The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The results are typically expressed as Trolox equivalents.[14][15][16][17][18]

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake and metabolism.[8][19][20][21][22]

General Protocol:

  • Cell Culture: Human hepatocarcinoma (HepG2) cells are typically used.

  • Loading of Fluorescent Probe: Cells are incubated with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH).

  • Treatment: The cells are then treated with the antioxidant compound (e.g., this compound) for a specific period.

  • Induction of Oxidative Stress: Oxidative stress is induced by adding a peroxyl radical generator like AAPH.

  • Fluorescence Measurement: The oxidation of DCFH to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) is measured using a fluorescence plate reader.

  • Calculation: The CAA value is calculated based on the inhibition of DCF formation in the presence of the antioxidant compared to the control.

Inhibition of Lipid Peroxidation Assay

This assay assesses the ability of an antioxidant to inhibit the oxidative degradation of lipids.[23][24][25][26][27]

General Protocol:

  • Lipid Substrate: A lipid-rich system, such as linoleic acid emulsion or liposomes, is used as the substrate.

  • Initiation of Peroxidation: Lipid peroxidation is initiated by adding a pro-oxidant, such as a ferrous iron salt or a free radical generator.

  • Incubation: The reaction mixture, with and without the antioxidant, is incubated at a specific temperature for a set duration.

  • Measurement of Peroxidation Products: The extent of lipid peroxidation is determined by measuring the formation of primary or secondary oxidation products. A common method is the TBARS (Thiobarbituric Acid Reactive Substances) assay, which measures malondialdehyde (MDA), a secondary oxidation product.

  • Calculation: The percentage inhibition of lipid peroxidation is calculated by comparing the amount of oxidation products in the sample to that in the control.

Potential Mechanisms of Antioxidant Action

While the direct molecular mechanisms of this compound's antioxidant activity are still under investigation, inferences can be drawn from its chemical structure and studies on other phytosterols.

Direct Radical Scavenging

The ethylidene group in the side chain of this compound is believed to be crucial for its antioxidant activity. It can donate a hydrogen atom to a free radical, forming a relatively stable allylic radical, thereby terminating the radical chain reaction.

Hypothetical Signaling Pathway Involvement

Although direct evidence linking this compound to specific antioxidant signaling pathways is scarce, studies on other phytosterols, such as fucosterol, suggest potential involvement of the Nrf2 (Nuclear factor erythroid 2-related factor 2) and MAPK (Mitogen-activated protein kinase) pathways.[6][28]

  • Nrf2 Pathway Activation: It is plausible that this compound could activate the Nrf2 pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation.[9][29][30][31][32] Oxidative stress or the presence of certain antioxidants can lead to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various antioxidant and cytoprotective genes.[33]

  • Modulation of MAPK Pathways: Phytosterols have been shown to modulate MAPK signaling pathways, such as p38 and ERK.[6][28][34][35][36] These pathways are involved in cellular responses to stress, including inflammation and apoptosis. By inhibiting the phosphorylation of key proteins in these pathways, this compound could potentially suppress the production of pro-inflammatory mediators and enhance cellular defense against oxidative stress.

Visualizations

Experimental Workflow for a Generic Antioxidant Assay

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare Reagents (e.g., DPPH, ABTS) D Mix Sample/Standard with Reagent A->D B Prepare Sample (this compound) B->D C Prepare Standard (e.g., Trolox) C->D E Incubate D->E F Measure Absorbance/ Fluorescence E->F G Calculate % Inhibition/ TEAC/ORAC Value F->G G ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 induces dissociation MAPK MAPK Pathway (e.g., p38, ERK) ROS->MAPK activates This compound This compound This compound->Keap1 may induce dissociation This compound->MAPK may inhibit Nrf2 Nrf2 Keap1->Nrf2 inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE activates AntioxidantEnzymes Antioxidant & Cytoprotective Genes ARE->AntioxidantEnzymes upregulates transcription AntioxidantEnzymes->ROS neutralizes CellularProtection Cellular Protection Inflammation Inflammation MAPK->Inflammation promotes

References

Methodological & Application

Application Note: Quantification of Avenasterol using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenasterol, a plant-derived sterol or phytosterol, is of significant interest in the food and pharmaceutical industries due to its potential health benefits, including cholesterol-lowering effects and antioxidant properties.[1] Accurate quantification of this compound in various matrices, such as vegetable oils, food products, and biological samples, is crucial for quality control, formulation development, and clinical research. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the separation and quantification of this compound. This application note provides a detailed protocol for the quantification of Δ5-avenasterol and Δ7-avenasterol using a reversed-phase HPLC system coupled with a suitable detector.

Principle

This method utilizes reversed-phase HPLC to separate this compound from other phytosterols (B1254722) and sample matrix components. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase. Quantification is achieved by comparing the peak area of this compound in the sample to that of a known concentration of an external standard. Due to the lack of a strong chromophore in the this compound molecule, detection is typically performed at low UV wavelengths (around 205-210 nm), or with more universal detectors such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS).

Experimental Protocols

Sample Preparation (Saponification and Extraction)

The majority of phytosterols in natural sources exist in esterified form. Therefore, a saponification step is necessary to hydrolyze these esters and liberate the free sterols for analysis.

Reagents and Materials:

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol (95% or absolute)

  • Hexane (B92381) or Diethyl ether (HPLC grade)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Nitrogen gas

  • Sample (e.g., vegetable oil)

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Weigh approximately 2-5 g of the oil sample into a round-bottom flask.

  • Add 50 mL of 2 M ethanolic potassium hydroxide solution.

  • Reflux the mixture at 80°C for 60 minutes with constant stirring. This process hydrolyzes the sterol esters.

  • After cooling to room temperature, transfer the solution to a separatory funnel.

  • Add 50 mL of distilled water and mix gently.

  • Extract the unsaponifiable fraction (containing the free sterols) three times with 50 mL portions of hexane or diethyl ether.

  • Combine the organic extracts and wash them with 50 mL of 1 M KOH, followed by washing with 50 mL portions of a 10% NaCl solution until the washings are neutral (pH 7).

  • Dry the organic phase by passing it through a column of anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the residue in a known volume (e.g., 2-5 mL) of the mobile phase (or a suitable solvent like methanol/chloroform) for HPLC analysis.

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector is required.

Instrumentation:

  • HPLC System (e.g., Agilent 1260 Infinity II or equivalent)

  • UV/Vis Detector, Charged Aerosol Detector (CAD), or Mass Spectrometer (MS)

  • Reversed-Phase HPLC Column:

    • Option 1 (C18): YMC-Triart C18 (150 x 2.0 mm, 1.9 µm) or equivalent.[2]

    • Option 2 (C8): Polaris C8-A (250 mm x 10 mm, 5 µm) or equivalent.[3]

Chromatographic Conditions:

ParameterCondition A (UV Detection)Condition B (CAD Detection)Condition C (MS Detection)
Column C18, 150 x 4.6 mm, 5 µmC8, 150 x 4.6 mm, 2.7 µmC18, 150 x 2.1 mm, 5 µm
Mobile Phase Acetonitrile:Methanol:Water (48:22.5:29.5, v/v/v), isocratic[4]A: Methanol/Water/Acetic Acid (750:250:4), B: Acetone/Methanol/Tetrahydrofuran/Acetic Acid (Gradient)[5]Acetonitrile/Water (0.01% Acetic Acid), gradient[6]
Flow Rate 1.0 mL/min0.8 mL/min[5]0.5 mL/min[6]
Column Temperature 30°C50°C[5]30°C[6]
Injection Volume 10-20 µL5 µL[5]10 µL
Detector UV/VisCharged Aerosol DetectorMass Spectrometer (APCI, positive mode)
Detection Wavelength 205 nmN/AScan m/z or SIM for this compound [M+H-H₂O]⁺ at m/z 395[7]
Run Time ~20 min~35 min[5]~30 min
Standard Preparation and Calibration
  • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in the mobile phase or a suitable solvent.

  • Perform serial dilutions to prepare a series of working standard solutions with concentrations ranging from approximately 1 to 100 µg/mL.

  • Inject each standard solution into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard. The linearity of the calibration curve should be verified (R² ≥ 0.999).

Data Presentation

The quantitative data for this compound and other major phytosterols from various vegetable oils are summarized in the table below. Concentrations are expressed in mg/100g of oil.

Oil TypeΔ5-Avenasterolβ-SitosterolCampesterolStigmasterolReference
Soybean Oil-118-61[8]
Corn Oil-435HighHigh[9]
Canola Oilisomer detected-184-[9]
Olive OilMajorMajorMajorMinor[10]
SpeltPresent62% of total21% of total4% of total[8]
WheatPresent62% of total21% of total4% of total[8]

Note: "-" indicates data not specified in the cited source.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the quantification of this compound from an oil sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Oil Sample saponification Saponification (KOH in Ethanol) sample->saponification extraction Liquid-Liquid Extraction (Hexane/Diethyl Ether) saponification->extraction drying Drying & Evaporation extraction->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution injection HPLC Injection reconstitution->injection separation C18/C8 Column Separation injection->separation detection Detection (UV/CAD/MS) separation->detection quantification Quantification (Calibration Curve) detection->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow for this compound quantification.

Conceptual Signaling Pathway of this compound

This compound, as a phytosterol, plays a role in modulating cell membrane properties and can influence cellular signaling. The following diagram provides a conceptual overview of its potential involvement in cellular processes.

signaling_pathway cluster_membrane Cell Membrane cluster_signaling Intracellular Signaling cluster_response Cellular Response This compound This compound membrane Membrane Fluidity & Lipid Raft Organization This compound->membrane receptor Membrane Receptors membrane->receptor Modulates downstream Downstream Signaling (e.g., Kinase Cascades) receptor->downstream gene_expression Gene Expression Modulation downstream->gene_expression response Anti-inflammatory Effects Antioxidant Activity Cholesterol Metabolism gene_expression->response

Caption: Conceptual role of this compound in cell signaling.

Conclusion

The described HPLC method provides a reliable and accurate approach for the quantification of this compound in various samples. Proper sample preparation, including saponification, is critical for accurate results, especially in complex matrices like edible oils. The choice of detector depends on the available instrumentation and the required sensitivity. This application note serves as a comprehensive guide for researchers and professionals involved in the analysis of phytosterols.

References

Application of Avenasterol as a Food Quality Marker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenasterol, a phytosterol predominantly found in oats and other cereal grains, has emerged as a significant biomarker for assessing food quality. Its unique chemical structure, featuring an ethylidene group in the side chain, makes it particularly susceptible to oxidation, especially at elevated temperatures. This characteristic allows this compound and its oxidation products to serve as sensitive indicators of thermal stress and oxidative degradation in food products, particularly edible oils and processed foods. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a food quality marker.

Core Concepts

The application of this compound as a food quality marker is primarily based on two principles:

  • Depletion of Native this compound: During food processing, such as frying or baking, and throughout storage, this compound degrades. The extent of this degradation is proportional to the severity and duration of the processing conditions.

  • Formation of this compound Oxidation Products (AOPs): The oxidation of this compound leads to the formation of specific this compound Oxidation Products (AOPs). The presence and concentration of these AOPs can provide a more direct measure of oxidative damage.

By quantifying the remaining this compound content and/or the concentration of its specific oxidation products, researchers can gain valuable insights into the processing history and overall quality of a food product.

Quantitative Data Summary

The following tables summarize the typical content of this compound in various food matrices. These values can serve as a baseline for quality assessment.

Table 1: this compound Content in Unprocessed Edible Oils

Oil TypeΔ5-Avenasterol (mg/100g)Reference
Rice Bran Oil157.41[1]
Corn Oil20.0 - 50.0[2]
Rapeseed Oil10.0 - 40.0[2]
Almond Oil21.6 - 58.2[3]

Table 2: this compound Content in Cereal Grains

CerealThis compound ContentReference
OatsDetected[4]
WheatDetected[4]
Rice BranDetected[4]
CornDetected[4]

Note: Quantitative data for this compound in many cereal grains is often reported as part of the total phytosterol content and can vary significantly based on the cultivar and processing.

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound in Edible Oils by GC-MS

This protocol details the analysis of this compound in edible oils using gas chromatography-mass spectrometry (GC-MS) after saponification and derivatization.

1. Materials and Reagents:

  • Edible oil sample

  • Ethanol (B145695) (95%)

  • Potassium hydroxide (B78521) (KOH) solution (50% w/w in water)

  • n-Hexane (HPLC grade)

  • Anhydrous sodium sulfate

  • Pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • 5α-cholestane (internal standard)

  • This compound standard

2. Equipment:

  • Test tubes with screw caps

  • Water bath or heating block

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • GC-MS system with a capillary column (e.g., HP-5MS)

3. Procedure:

  • Saponification:

    • Weigh approximately 20 mg of the oil sample into a test tube.[5]

    • Add 1.8 mL of ethanol and 0.2 mL of 50% KOH solution.[5]

    • Seal the tube and heat at 80°C for 1 hour in a water bath.[5]

    • Cool the tube to room temperature.

  • Extraction of Unsaponifiables:

    • Add 1 mL of deionized water and 2 mL of n-hexane to the cooled sample.

    • Vortex for 1 minute and then centrifuge to separate the layers.

    • Carefully transfer the upper n-hexane layer to a clean tube.

    • Repeat the extraction twice more with 2 mL of n-hexane each time.

    • Combine the n-hexane extracts.

    • Dry the combined extract over anhydrous sodium sulfate.

  • Derivatization:

    • Evaporate the solvent from the dried extract under a gentle stream of nitrogen.

    • Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS to the residue.

    • Seal the tube and heat at 60°C for 30 minutes.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

    • GC Conditions:

      • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[6]

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

      • Oven Temperature Program: Initial temperature of 180°C, hold for 1 min, ramp to 280°C at 10°C/min, then ramp to 300°C at 5°C/min and hold for 10 min.[5]

      • Injector Temperature: 280°C.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 50-650.

      • Ion Source Temperature: 230°C.

      • Transfer Line Temperature: 280°C.

4. Quantification:

  • Identify the this compound peak based on its retention time and mass spectrum compared to the standard.

  • Quantify the this compound content using an internal standard method with 5α-cholestane. Prepare a calibration curve using the this compound standard.

Protocol 2: Extraction and Quantification of this compound in Cereal Products by LC-MS/MS

This protocol is suitable for analyzing this compound in more complex matrices like cereal flours and processed foods.

1. Materials and Reagents:

  • Cereal sample (finely ground)

  • Chloroform:Methanol mixture (2:1, v/v)

  • Potassium hydroxide (KOH) solution (2 M in ethanol)

  • n-Hexane (HPLC grade)

  • Isopropanol (LC-MS grade)

  • [d6]-cholesterol (internal standard)

  • This compound standard

2. Equipment:

  • Homogenizer or ultrasonic bath

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • LC-MS/MS system with a C18 column

3. Procedure:

  • Lipid Extraction:

    • Weigh approximately 1 g of the ground cereal sample into a centrifuge tube.

    • Add 10 mL of chloroform:methanol (2:1, v/v) and homogenize for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes and collect the supernatant.

    • Repeat the extraction twice.

    • Combine the supernatants and evaporate to dryness.

  • Saponification and Extraction:

    • To the dried lipid extract, add 2 mL of 2 M ethanolic KOH.[7]

    • Heat at 80°C for 1 hour.[7]

    • Follow the extraction procedure as described in Protocol 1 (steps 2.1 to 2.6).

  • Sample Preparation for LC-MS/MS:

    • Evaporate the final hexane (B92381) extract to dryness.

    • Reconstitute the residue in 1 mL of isopropanol.[7]

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase: A gradient of water and methanol/acetonitrile with a suitable modifier like formic acid or ammonium (B1175870) acetate.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40°C.

    • MS/MS Conditions:

      • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-product ion transitions for this compound and the internal standard.

5. Quantification:

  • Quantify this compound using the internal standard method with [d6]-cholesterol. Create a calibration curve with the this compound standard.

Visualization of Workflows and Concepts

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis & Interpretation sample Food Sample (e.g., Edible Oil, Cereal) saponification Saponification (Alkaline Hydrolysis) sample->saponification extraction Solvent Extraction (n-Hexane) saponification->extraction derivatization Derivatization (for GC-MS) (e.g., Silylation) extraction->derivatization lcmsms LC-MS/MS Analysis extraction->lcmsms LC-MS/MS Pathway gcms GC-MS Analysis derivatization->gcms GC-MS Pathway quantification Quantification of This compound & AOPs gcms->quantification lcmsms->quantification comparison Comparison to Reference/Control quantification->comparison assessment Food Quality Assessment comparison->assessment

Caption: Experimental workflow for this compound analysis.

logical_relationship processing Food Processing / Storage (e.g., Heating, Frying) oxidation Oxidation processing->oxidation This compound Native this compound (Initial High Concentration) This compound->oxidation degraded_this compound Decreased this compound Concentration oxidation->degraded_this compound aops Formation of this compound Oxidation Products (AOPs) oxidation->aops quality Food Quality degraded_this compound->quality Indicates Degradation aops->quality Indicates Degradation

Caption: this compound as a food quality indicator.

References

Application Notes and Protocols: Incorporation of Avenasterol into Liposomal Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembled vesicular structures composed of one or more lipid bilayers, and are widely utilized as drug delivery vehicles.[1] The incorporation of sterols, such as cholesterol, is a common strategy to modulate the physicochemical properties of liposomes, enhancing their stability and controlling drug release.[2][3] Avenasterol, a phytosterol found in oats and other plant sources, presents a promising alternative to cholesterol. Its unique chemical structure may offer distinct advantages in terms of membrane fluidity, stability, and biological activity. These application notes provide a comprehensive overview and detailed protocols for the incorporation of this compound into liposomal drug delivery systems.

Influence of this compound on Liposomal Characteristics

The inclusion of this compound in liposomal formulations is hypothesized to impact several critical quality attributes (CQAs).[4] Based on studies with structurally similar phytosterols (B1254722) like β-sitosterol, the following effects can be anticipated.[1][5]

Table 1: Anticipated Effects of this compound Incorporation on Liposomal Physicochemical Properties.

ParameterLiposomes without this compoundLiposomes with this compoundRationale
Particle Size (nm) 150 ± 25100 - 200This compound can influence the packing of phospholipids (B1166683), potentially leading to smaller and more uniform vesicles.[6]
Polydispersity Index (PDI) < 0.3< 0.2The presence of this compound may result in a more homogenous population of liposomes.[7]
Zeta Potential (mV) -15 to -30-20 to -40This compound can increase the negative surface charge, contributing to enhanced colloidal stability by preventing aggregation.[6][8]
Encapsulation Efficiency (%) 60 - 7570 - 90By increasing membrane rigidity and reducing permeability, this compound can improve the retention of encapsulated drugs.[1][5]
Drug Release Faster initial releaseSlower, more sustained releaseThis compound is expected to decrease membrane fluidity, thereby retarding the diffusion of the encapsulated drug from the liposome (B1194612).[3][9]

Experimental Protocols

The following section provides detailed methodologies for the preparation and characterization of this compound-containing liposomes.

Protocol for Preparation of this compound-Containing Liposomes by Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of liposomes.[10] This method involves the dissolution of lipids and this compound in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. The film is then hydrated with an aqueous solution to form multilamellar vesicles (MLVs), which can be further processed to obtain unilamellar vesicles of a desired size.[11][12]

Materials:

  • Phospholipids (e.g., Soy Phosphatidylcholine, Dipalmitoylphosphatidylcholine - DPPC)

  • This compound

  • Drug to be encapsulated (hydrophilic or lipophilic)

  • Organic solvent (e.g., chloroform, methanol, or a mixture)[13]

  • Aqueous hydration buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)[11]

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

  • Vortex mixer

  • Nitrogen gas supply

Procedure:

  • Lipid Film Formation:

    • Weigh the desired amounts of phospholipids and this compound (e.g., a 2:1 molar ratio of phospholipid to this compound) and dissolve them in a suitable organic solvent in a round-bottom flask.[5] If encapsulating a lipophilic drug, it should be added at this stage.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids.[10]

    • Evaporate the organic solvent under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.[13]

  • Hydration:

    • Add the aqueous hydration buffer (which may contain a hydrophilic drug for encapsulation) to the flask containing the lipid film.[12] The volume should be sufficient to achieve the desired final lipid concentration.

    • Hydrate the film by rotating the flask in the water bath (above the Tc of the lipids) for 1-2 hours.[11] Intermittent vortexing can aid in the formation of a homogenous suspension of MLVs.

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to extrusion.

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension into a syringe and attach it to one end of the extruder.

    • Pass the suspension through the membrane to another syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a narrow size distribution.[14]

  • Purification:

    • Remove the unencapsulated drug by methods such as dialysis, size exclusion chromatography, or centrifugation.

Protocol for Characterization of this compound-Containing Liposomes

3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are crucial for predicting the in vivo behavior and stability of the liposomes and are typically measured using Dynamic Light Scattering (DLS).[15][16]

Procedure:

  • Dilute a sample of the liposomal suspension with the hydration buffer to an appropriate concentration.

  • Analyze the sample using a DLS instrument (e.g., Zetasizer Nano ZS).

  • Record the average particle size (Z-average), PDI, and zeta potential. Perform measurements in triplicate.[15]

3.2.2. Encapsulation Efficiency (EE%)

EE% determines the amount of drug successfully entrapped within the liposomes.[17]

Procedure:

  • Separate the liposomes from the unencapsulated drug using a suitable method (e.g., centrifugation, size exclusion chromatography).

  • Lyse the liposomes to release the encapsulated drug using a suitable solvent or detergent (e.g., Triton X-100).

  • Quantify the amount of drug in the lysed liposome fraction and the unencapsulated fraction using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

Protocol for In Vitro Drug Release Study

In vitro release studies are performed to understand the drug release kinetics from the liposomal formulation. The dialysis method is commonly employed for this purpose.[18][19]

Procedure:

  • Place a known volume of the liposomal formulation into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.

  • Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4) maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.[9]

  • Analyze the drug concentration in the collected samples using a suitable analytical method.

  • Plot the cumulative percentage of drug released against time to determine the release profile.

Protocol for Cellular Uptake Study

Cellular uptake studies are essential to evaluate the efficiency with which the liposomes are internalized by target cells.[20]

Procedure:

  • Culture the target cells (e.g., cancer cell line) in a suitable medium.

  • Label the liposomes with a fluorescent probe.

  • Incubate the cells with the fluorescently labeled liposomes for different time periods.

  • Wash the cells to remove any non-internalized liposomes.

  • Analyze the cellular uptake of the liposomes using techniques such as fluorescence microscopy or flow cytometry.[21]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_eval In Vitro & Cellular Evaluation prep_start Dissolve Lipids & this compound in Organic Solvent film_formation Thin Film Formation (Rotary Evaporation) prep_start->film_formation hydration Hydration with Aqueous Buffer film_formation->hydration extrusion Size Reduction (Extrusion) hydration->extrusion dls Particle Size, PDI, Zeta Potential (DLS) extrusion->dls ee Encapsulation Efficiency (HPLC/UV-Vis) extrusion->ee release In Vitro Drug Release (Dialysis) extrusion->release uptake Cellular Uptake (Fluorescence Microscopy/Flow Cytometry) extrusion->uptake

Caption: Workflow for the preparation and evaluation of this compound-containing liposomes.

This compound and the Hedgehog Signaling Pathway

Sterols, including cholesterol and potentially this compound, can act as modulators of the Hedgehog (Hh) signaling pathway by directly binding to the Smoothened (SMO) receptor.[22][23] This pathway is crucial in embryonic development and its dysregulation is implicated in cancer.

hedgehog_pathway cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON ptch1 Patched-1 (PTCH1) smo_inactive Smoothened (SMO) (Inactive) ptch1->smo_inactive Inhibits sufu SUFU gli GLI sufu->gli Sequesters & Promotes Proteolysis hh Hedgehog Ligand ptch1_bound PTCH1 hh->ptch1_bound Binds & Inhibits smo_active SMO (Active) ptch1_bound->smo_active Inhibition Relieved gli_active GLI (Active) smo_active->gli_active Activates This compound This compound This compound->smo_active Binds & Activates target_genes Target Gene Expression gli_active->target_genes Promotes

Caption: this compound's potential role in activating the Hedgehog signaling pathway.

Conclusion

The incorporation of this compound into liposomal delivery systems offers a promising strategy to enhance their stability and modulate drug release profiles. The protocols outlined in these application notes provide a framework for the successful formulation and characterization of this compound-containing liposomes. Further research is warranted to fully elucidate the specific advantages of this compound over other sterols and to explore its potential therapeutic applications, particularly in relation to its interaction with cellular signaling pathways such as the Hedgehog pathway.

References

Troubleshooting & Optimization

Improving the stability of avenasterol during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on maintaining the stability of avenasterol during storage and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a phytosterol, a plant-based compound structurally similar to cholesterol, found in various grains and vegetable oils like oats and rye.[1] Its stability is a critical concern because, like other phytosterols (B1254722) with unsaturated bonds, it is susceptible to degradation, particularly through oxidation.[2][3] This degradation can lead to the formation of phytosterol oxidation products (POPs), which may not possess the beneficial properties of the parent compound and could have potential health implications.[2][4] Ensuring stability is crucial for accurate experimental results and for maintaining the efficacy and safety of this compound-containing products.

Q2: What are the primary factors that cause this compound degradation during storage?

The main factors influencing the chemical stability of this compound are environmental. These include:

  • Oxygen: As a primary driver of oxidation, the presence of oxygen is a major threat to the stability of unsaturated sterols.[3][5]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation, including oxidation.[5][6] Conversely, controlled low-temperature storage can extend shelf life.

  • Light: Exposure to UV and visible light can induce photodegradation, breaking chemical bonds and compromising the molecule's integrity.[5][7]

  • Humidity: Moisture can facilitate hydrolytic reactions and potentially support microbial growth, both of which can lead to degradation.[5]

  • pH: Acidic conditions can catalyze the isomerization of this compound and similar ethylidene-side chain sterols, altering their structure.[8]

Q3: What are the main degradation pathways for this compound?

This compound primarily degrades through two main pathways: oxidation and isomerization.

  • Oxidation: This is the most common degradation route for phytosterols. The double bond in the sterol ring system makes it vulnerable to attack by reactive oxygen species, leading to the formation of various phytosterol oxidation products (POPs), such as epoxides, ketones, and hydroxylated derivatives.[2][3][4]

  • Isomerization: this compound, which has an ethylidene group in its side chain, can undergo acid-catalyzed isomerization. This process can convert it into a mixture of different isomers, which can complicate analysis and alter its biological activity.[8]

Below is a diagram illustrating the primary degradation pathways.

cluster_start cluster_factors Degradation Factors cluster_pathways cluster_products Degradation Products This compound This compound (Stable) Oxidation Oxidation Pathway Isomerization Isomerization Pathway Oxygen Oxygen Oxygen->Oxidation Heat Heat Heat->Oxidation Light Light Light->Oxidation Acid Acidic pH Acid->Isomerization POPs Phytosterol Oxidation Products (POPs) (e.g., epoxides, ketones) Oxidation->POPs Isomers Structural Isomers Isomerization->Isomers

Caption: Primary degradation pathways for this compound.

Q4: What are the most effective methods to improve the stability of this compound?

Several strategies can be employed to enhance this compound stability:

  • Antioxidant Addition: Incorporating antioxidants can effectively inhibit oxidative degradation. Common choices include tocopherols (B72186) (Vitamin E), butylated hydroxyanisole (BHA), and tert-butylhydroquinone (B1681946) (TBHQ).[2][9] Synergistic effects can sometimes be achieved by using combinations of antioxidants.[9]

  • Encapsulation: Encapsulating this compound creates a physical barrier against environmental factors like oxygen and light.[10][11] Techniques such as spray drying, emulsification, and liposome (B1194612) entrapment have been shown to improve the stability of phytosterols.[12]

  • Controlled Storage Conditions: Storing this compound at low temperatures (e.g., -20°C), in the dark, and under an inert atmosphere (e.g., nitrogen or argon) can significantly slow degradation.[6][13][14] Using opaque, airtight containers is also recommended.[13]

Troubleshooting Guide

Problem: My this compound sample shows unexpected peaks in GC-MS/LC-MS analysis after storage.

  • Possible Cause 1: Oxidation. The new peaks are likely phytosterol oxidation products (POPs).[4] This occurs when the sample is exposed to oxygen, elevated temperatures, or light.

    • Solution: Store samples under an inert atmosphere (nitrogen/argon), in amber vials, and at or below -20°C.[13][14] Consider adding an antioxidant like Vitamin E to the storage solvent.[2]

  • Possible Cause 2: Isomerization. If the sample was exposed to acidic conditions, the unexpected peaks could be structural isomers of this compound.[8]

    • Solution: Ensure all solvents and materials are neutral or buffered. Avoid acid hydrolysis methods for sample preparation if this compound integrity is critical.[8]

  • Possible Cause 3: Contamination. The peaks may originate from contaminated solvents, glassware, or cross-contamination from other samples.

    • Solution: Use high-purity solvents, thoroughly clean all labware, and run a solvent blank to rule out contamination.

Problem: The concentration of my this compound standard solution is decreasing over time.

  • Possible Cause: Solvent-Mediated Degradation or Adsorption. The choice of solvent can impact stability. Additionally, highly pure compounds can sometimes adsorb to glass or plastic surfaces, especially at low concentrations.

    • Solution: Prepare standards fresh whenever possible. For short-term storage, use amber glass vials and store at low temperatures.[13] Chloroform and ethyl acetate (B1210297) are common solvents for phytosterols.[14] If storing for longer periods, consider flash-evaporating the solvent and storing the dry compound under inert gas at -20°C.

Problem: My encapsulated this compound formulation is showing signs of degradation.

  • Possible Cause 1: Ineffective Encapsulation. The chosen wall material may not be providing an adequate barrier to oxygen, or the encapsulation efficiency may be low, leaving a significant portion of the this compound unprotected.[10][15]

    • Solution: Re-evaluate the encapsulation method and materials. Optimize parameters like homogenization speed, pressure, or drying temperature.[15] Measure encapsulation efficiency to confirm the process is working as expected.

  • Possible Cause 2: Instability of the Encapsulating Material. The carrier material itself may be degrading or interacting with the this compound.

    • Solution: Select carrier materials known to be stable under your storage conditions. For example, in emulsions, the addition of lecithin (B1663433) can help inhibit crystallization and improve stability.[16]

Below is a troubleshooting workflow to diagnose stability issues.

start This compound Degradation Observed q1 What is the sample form? start->q1 form_pure Pure Compound / Solution q1->form_pure Pure/Solution form_matrix Formulation (e.g., emulsion, powder) q1->form_matrix Formulation q2_pure Were storage conditions controlled (temp, light, O2)? form_pure->q2_pure q2_matrix Was an antioxidant used? form_matrix->q2_matrix ans_no_storage Likely environmental degradation (oxidation) q2_pure->ans_no_storage No ans_yes_storage Check for pH issues (isomerization) or container interaction q2_pure->ans_yes_storage Yes ans_no_antioxidant High risk of oxidation. Incorporate antioxidant. q2_matrix->ans_no_antioxidant No ans_yes_antioxidant Evaluate encapsulation efficiency and carrier material stability q2_matrix->ans_yes_antioxidant Yes

Caption: Troubleshooting logic for this compound degradation issues.

Experimental Protocols

Protocol 1: Accelerated Stability Study (Schaal Oven Test)

This protocol is adapted from methods used to assess the stability of phytosterols in food matrices.[2]

  • Sample Preparation:

    • Accurately weigh 1-2 g of the this compound-containing sample (e.g., an oil, powder, or extract) into open glass beakers.

    • Prepare at least three replicates for each time point.

    • Store a control sample at -20°C in an airtight, opaque container.

  • Incubation:

    • Place the beakers in a convection oven set to a constant temperature, typically 60-65°C. This condition is designed to accelerate oxidation.

  • Time Points:

    • Remove one set of replicates from the oven at predetermined intervals (e.g., 0, 12, 24, 48, 96 hours).

  • Analysis:

    • Upon removal, immediately cool the samples and store them at -20°C until analysis.

    • Analyze the this compound content in all samples (including the time-zero and control samples) using a suitable method like GC-MS or HPLC.

  • Data Interpretation:

    • Plot the percentage of remaining this compound against time. A rapid decrease indicates poor stability under oxidative and thermal stress.

Protocol 2: Quantification of this compound and its Oxidation Products by GC-MS

This is a general workflow for analyzing phytosterols and their oxidation products.[4][17]

  • Lipid Extraction:

    • Extract the total lipid fraction from your sample using a suitable solvent system (e.g., Folch method with chloroform/methanol).

  • Saponification:

    • To a known amount of the lipid extract, add an internal standard (e.g., α-cholestanol).

    • Add ethanolic potassium hydroxide (B78521) (KOH) solution and heat at 80°C overnight to saponify the lipids, converting any sterol esters to free sterols.[18]

  • Extraction of Unsaponifiables:

    • After cooling, add water and extract the unsaponifiable fraction (containing the sterols) with a non-polar solvent like hexane (B92381) or diethyl ether. Repeat the extraction 2-3 times.

  • Derivatization:

    • Evaporate the solvent under a stream of nitrogen.

    • Add a silylating agent (e.g., BSTFA) and heat at a high temperature (e.g., 115°C for 15 minutes) to convert the sterols into their more volatile trimethylsilyl (B98337) (TMS) ethers.[18]

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system.

    • Use a capillary column suitable for sterol analysis (e.g., a DB-5ms or equivalent).

    • Set an appropriate temperature program to separate the different sterol derivatives.

    • Identify this compound and its POPs based on their retention times and mass spectra compared to standards or library data. Quantify using the internal standard.

Below is a diagram of the GC-MS analysis workflow.

cluster_prep Sample Preparation cluster_analysis Analysis A 1. Lipid Extraction B 2. Saponification (with Internal Standard) A->B C 3. Unsaponifiable Extraction B->C D 4. Derivatization (Silylation) C->D E 5. GC-MS Injection D->E F 6. Data Acquisition (Spectra & Retention Time) E->F G 7. Identification & Quantification F->G

Caption: Experimental workflow for this compound analysis by GC-MS.

Reference Data

Table 1: Factors Affecting this compound Stability and Mitigation Strategies

FactorEffect on this compoundRecommended Mitigation Strategy
Temperature Increased temperature accelerates oxidation and degradation rates.[5]Store at low temperatures (-20°C for long-term). Avoid repeated freeze-thaw cycles.[14]
Oxygen Primary driver of oxidation, leading to the formation of POPs.[3]Store under an inert atmosphere (e.g., nitrogen, argon). Use airtight containers.
Light UV and visible light can cause photodegradation.[5][7]Store in amber or opaque containers. Keep in the dark.
Humidity Can promote hydrolysis and microbial growth.[5]Store in a desiccated environment or with a desiccant.
pH (Acidity) Can cause structural isomerization.[8]Maintain neutral pH in solutions. Avoid acidic reagents during processing.

Table 2: Efficacy of Antioxidants in Inhibiting Phytosterol Oxidation

This table summarizes findings on the impact of different antioxidants on reducing the formation of Phytosterol Oxidation Products (POPs) in camellia seed oil heated at 180°C.[9]

Antioxidant TreatmentReduction in POPs Generation (µg/g) Compared to Control
Butylated Hydroxyanisole (BHA)222.1
Tert-butylhydroquinone (TBHQ)336.2
Vitamin E (VE)288.5
Epigallocatechin gallate (EGCG)274.3
Combination: VE + TBHQ + Citric AcidHighest inhibition rate (42% total inhibition)

Data synthesized from a study on phytosterols in camellia seed oil, indicating relative effectiveness.[9]

Table 3: Comparison of Encapsulation Techniques for Improving Phytosterol Stability

Encapsulation TechniqueGeneral PrincipleAdvantages for StabilityPotential Issues
Spray Drying Atomizing a phytosterol-containing emulsion into a hot air stream to form a powder.[11]Scalable, cost-effective, good protection if wall material is chosen correctly.[12]Thermal stress can degrade sensitive compounds; potential for surface-exposed phytosterols.[19]
Freeze Drying (Lyophilization) Freezing the material and then reducing pressure to allow the frozen water to sublimate.[11]Excellent for thermolabile substances, results in a porous, stable powder.[19]Time-consuming, expensive, may require cryoprotectants to prevent aggregation.[19]
Emulsification/ Liposome Entrapment Dispersing phytosterols in an oil phase within an aqueous phase, often stabilized by surfactants or phospholipids.[12][16]High encapsulation efficiency, improves water dispersibility, can provide controlled release.[12][15]Physical instability (e.g., creaming, coalescence) over time if not properly formulated.[19]

References

Technical Support Center: Method Refinement for Sensitive Detection of Avenasterol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the sensitive detection of avenasterol. It includes frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitive detection important?

A1: this compound is a phytosterol (plant sterol) found in various plant oils, grains, and nuts.[1] It exists in different isomeric forms, such as Δ5- and Δ7-avenasterol.[2][3] Sensitive detection is crucial for quality control in food products, as its presence can indicate authenticity or adulteration of oils like olive oil.[4] Additionally, phytosterols (B1254722) are studied for their health benefits, including cholesterol-lowering properties, making accurate quantification important in nutraceuticals and drug development.[5]

Q2: What are the primary analytical methods for the sensitive detection of this compound?

A2: The primary methods are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS).[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and quantifying volatile and thermally stable compounds. It offers high resolution and is often used with a flame ionization detector (FID) or a mass spectrometer.[6] A derivatization step is typically required for sterols to increase their volatility.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method is advantageous as it often does not require derivatization, simplifying sample preparation.[7][8] Techniques like Atmospheric Pressure Chemical Ionization (APCI) are particularly effective for phytosterol analysis.[7][8]

Q3: Why is derivatization necessary for GC-MS analysis of this compound?

A3: Derivatization is a chemical modification process used to convert analytes into a more suitable form for analysis. For sterols like this compound, this process (e.g., silylation) increases their volatility and thermal stability, which is essential for successful separation and detection using gas chromatography.[6] However, derivatization can sometimes alter retention times, potentially masking certain compounds if not carefully managed.[2]

Q4: Can this compound isomers (e.g., Δ5- and Δ7-avenasterol) be distinguished by common analytical methods?

A4: Differentiating between this compound isomers is a significant analytical challenge because they share the same molecular weight.[3][8] While tandem mass spectrometry (MS/MS) can help differentiate stigmasterol (B192456) from this compound isomers, Δ5- and Δ7-avenasterol produce very similar MS/MS spectra.[3] Separation is typically achieved through high-resolution chromatography, where differences in retention time under specific column and mobile phase conditions allow for their distinction.[2][3]

Troubleshooting Guide

Issue 1: Poor Peak Shape or Tailing in GC-MS Analysis

  • Q: My this compound peak is showing significant tailing in my GC-MS chromatogram. What are the possible causes and solutions?

    • A: Possible Causes:

      • Incomplete Derivatization: The hydroxyl group of this compound may not be fully derivatized, leading to interaction with active sites in the GC system.

      • Active Sites in the System: The GC inlet liner, column, or seals may have active sites (e.g., silanol (B1196071) groups) that interact with the analyte.

      • Column Contamination: Buildup of non-volatile residues at the head of the column can interfere with peak shape.

      • Incorrect Temperature Program: A suboptimal oven temperature ramp rate can cause peak broadening.

    • A: Solutions:

      • Optimize Derivatization: Ensure the derivatization reagent is fresh and the reaction is carried out for the recommended time and temperature. Use a slight excess of reagent.

      • Deactivate the System: Use a deactivated inlet liner. If the problem persists, consider trimming the first few centimeters of the GC column or replacing it.

      • Clean the Inlet: Perform regular maintenance on the GC inlet, including replacing the liner and septum.

      • Adjust Temperature Program: Optimize the oven temperature program, potentially using a slower ramp rate around the elution temperature of this compound.

Issue 2: Low Sensitivity or Poor Signal-to-Noise Ratio

  • Q: I am struggling to achieve the required detection limits for this compound. How can I improve the sensitivity of my method?

    • A: Possible Causes:

      • Inefficient Extraction: The sample preparation method may not be effectively extracting this compound from the matrix.

      • Ion Suppression (LC-MS): Co-eluting matrix components can suppress the ionization of this compound in the MS source.[8]

      • Suboptimal MS Parameters: The mass spectrometer settings (e.g., collision energy, cone voltage) may not be optimized for this compound.

      • Sample Loss During Preparation: Analyte may be lost during steps like saponification, liquid-liquid extraction, or solvent evaporation.

    • A: Solutions:

      • Improve Extraction: Optimize the saponification and liquid-liquid extraction steps. Ensure the pH and solvent polarity are ideal for this compound. Consider solid-phase extraction (SPE) for cleaner samples.[9]

      • Enhance Chromatographic Separation: Improve the separation of this compound from matrix components by adjusting the LC gradient or using a different column chemistry (e.g., C18 is favored for its hydrophobic interactions).[6]

      • Optimize MS Conditions: Perform a tuning and optimization of the MS parameters specifically for an this compound standard. For tandem MS, select the most stable and intense precursor-product ion transitions.

      • Use an Internal Standard: Incorporate an appropriate internal standard (e.g., a deuterated sterol) early in the sample preparation process to account for analyte loss and ionization variability.[10]

Issue 3: Co-elution and Inability to Separate Isomers

  • Q: I cannot separate Δ7-avenasterol from other sterols like stigmasterol or its Δ5 isomer. What can I do?

    • A: Possible Causes:

      • Inadequate Chromatographic Resolution: The chosen GC or LC column and conditions are not sufficient to resolve structurally similar isomers.

      • Direct Infusion MS: Direct infusion mass spectrometry without prior chromatographic separation cannot distinguish between isomers.[8]

    • A: Solutions:

      • High-Resolution Chromatography:

        • For LC: Use a high-efficiency column (e.g., a long C18 column with a smaller particle size). A study successfully used a Polaris C8-A column with an isocratic mobile phase of acetonitrile:2-propanol:water for separation.[2]

        • For GC: Employ a long capillary column (e.g., 30m or 60m) with a mid-polarity stationary phase, such as a 35%-diphenyl/65%-dimethyl polysiloxane phase, which has shown good resolution for sterols.[9]

      • Optimize Mobile/Carrier Phase:

        • For LC: Adjust the mobile phase composition and gradient to maximize the resolution between the target peaks.

        • For GC: Optimize the carrier gas flow rate and temperature program to improve separation efficiency.

      • Utilize Tandem MS (MS/MS): While MS/MS may not separate Δ5- and Δ7-avenasterol, it can effectively differentiate them from other sterols like stigmasterol based on unique fragmentation patterns.[3] This is crucial for confirmation even if chromatographic separation is incomplete.

Quantitative Data Summary

The following tables summarize key quantitative metrics for phytosterol analysis, providing a benchmark for method performance.

Table 1: Detection Limits for Phytosterols using GC-based Methods

MethodDetection Limit RangeAnalyte ClassReference
GC-FID0.02 to 0.2 mg/kgPhytosterols[6]
GC-MS (SIM Mode)5 to 50 ng/mLPhytosterols[6]
GC-SIM-MS<2.99 ng/mLHydroxy, triol, keto-derivatives[11]
GC-SIM-MS14.6–36.3 ng/mLEpoxide derivatives[11]

Table 2: Quantitative Data for this compound in Seed Oils

Oil SourceExtractionMethodThis compound Content (mg/100g)Reference
P. lactiflora Pall Seed OilsSFEHPLC10.951[6]
P. lactiflora Pall Seed OilsPressingHPLC17.138[6]

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis from Oil Matrix

This protocol describes a general procedure for extracting sterols from an oil sample prior to chromatographic analysis.

  • Saponification:

    • Weigh approximately 250 mg of the oil sample into a screw-capped tube.

    • Add an internal standard (e.g., 5α-cholestane or a deuterated sterol).

    • Add 5 mL of 2 M ethanolic potassium hydroxide.

    • Seal the tube and heat at 80°C for 1 hour in a water bath, vortexing occasionally to ensure complete saponification.

  • Extraction of Unsaponifiable Matter:

    • Cool the sample to room temperature.

    • Add 5 mL of deionized water and 10 mL of n-hexane.

    • Vortex vigorously for 2 minutes and centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper n-hexane layer, which contains the unsaponifiable fraction (including this compound), to a clean tube.

    • Repeat the extraction twice more with 10 mL of n-hexane and combine the extracts.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the combined hexane (B92381) extracts to dryness under a gentle stream of nitrogen at 40°C.

    • The dried residue is now ready for derivatization (for GC-MS) or reconstitution in a suitable solvent (for LC-MS).

Protocol 2: GC-MS Analysis of this compound (Post-Sample Prep)
  • Derivatization (Silylation):

    • To the dried extract from Protocol 1, add 100 µL of a silylating agent (e.g., BSTFA + 1% TMCS or N,O-Bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane).

    • Add 100 µL of anhydrous pyridine (B92270) or another suitable solvent like hexane.

    • Seal the vial and heat at 60-70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent GC-MS or equivalent.

    • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or a mid-polarity equivalent.[12]

    • Injection: 1 µL in splitless mode.[12]

    • Inlet Temperature: 280°C.[12]

    • Oven Program: Initial temperature of 100°C for 2 min, ramp to 250°C at 5°C/min, then ramp to 320°C at 20°C/min and hold for 10-12 min.[12]

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions for this compound-TMS derivative.

      • Mass Range (Full Scan): m/z 50-550 for initial identification.

Protocol 3: LC-MS/MS Analysis of this compound (Post-Sample Prep)
  • Reconstitution:

    • Reconstitute the dried extract from Protocol 1 in 200 µL of a suitable solvent mixture, such as acetonitrile/methanol (1:1, v/v).

    • Vortex and centrifuge to pellet any insoluble material. Transfer the supernatant to an autosampler vial.

  • LC-MS/MS Instrumentation and Conditions:

    • LC System: UHPLC system (e.g., Agilent, Waters).

    • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2 µm particle size).[10]

    • Mobile Phase:

      • A: Water with 0.1% formic acid.[10]

      • B: Acetonitrile with 0.1% formic acid.[13]

    • Gradient: Start with a high aqueous percentage and ramp up to a high organic percentage over 15-20 minutes to elute the hydrophobic sterols.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35°C.[13]

    • MS/MS System: Triple quadrupole mass spectrometer.

      • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode.[7] APCI often provides better sensitivity for sterols.[7]

      • Source Parameters: Optimize capillary voltage, cone voltage, and gas flows for this compound.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification. Monitor the transition from the precursor ion [M+H-H₂O]⁺ to specific product ions.

Visualizations

Caption: Overall experimental workflow for this compound detection.

GCMS_Troubleshooting Problem Poor Peak Shape (Tailing) Problem_out Problem->Problem_out Cause1 Incomplete Derivatization Solution1 Optimize Reaction (Time, Temp) Cause1->Solution1 Cause2 Active Sites in System Solution2 Use Deactivated Liner, Trim Column Cause2->Solution2 Cause3 Column Contamination Solution3 Perform Inlet Maintenance Cause3->Solution3 Problem_out->Cause1 Problem_out->Cause2 Problem_out->Cause3

Caption: Troubleshooting logic for poor peak shape in GC-MS.

LCMS_Sensitivity_Troubleshooting Problem Low Sensitivity / Signal Cause1 Ion Suppression Problem->Cause1 Cause2 Inefficient Extraction Problem->Cause2 Cause3 Suboptimal MS Parameters Problem->Cause3 Solution1 Improve Chromatographic Separation Cause1->Solution1 Solution2 Optimize Sample Prep (e.g., SPE) Cause2->Solution2 Solution3 Tune MS for This compound Cause3->Solution3

Caption: Troubleshooting workflow for low sensitivity in LC-MS.

References

Optimization of derivatization for GC analysis of avenasterol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of avenasterol for Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC analysis of this compound?

A1: Derivatization is a critical step for several reasons:

  • Increased Volatility: this compound in its native form has low volatility. Derivatization, most commonly silylation, converts the polar hydroxyl group into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether, which is essential for its passage through the GC column.[1][2]

  • Improved Thermal Stability: The derivatization process enhances the stability of the molecule at the high temperatures used in the GC injector and column.[2]

  • Enhanced Peak Shape: Derivatization minimizes interactions between the analyte and active sites in the GC column, resulting in sharper, more symmetrical peaks and improved resolution.[1][2]

Q2: What are the most common derivatization reagents for this compound?

A2: Silylation is the most common derivatization method for sterols, including this compound.[1] The most frequently used silylating reagents are:

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): Often used with a catalyst like 1% TMCS (trimethylchlorosilane) to enhance the reactivity, especially for sterically hindered hydroxyl groups.[1][2]

  • MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide): Another powerful silylating agent.[3][4]

  • HMDS (Hexamethyldisilazane) with TMCS: This mixture can facilitate rapid derivatization, sometimes even at room temperature.[1]

Q3: My sample contains this compound in esterified or glycosidic forms. What should I do before derivatization?

A3: For accurate quantification of total this compound, any esterified or glycosidic forms must be converted to free sterols prior to derivatization. This is typically achieved through hydrolysis:

  • Saponification (Alkaline Hydrolysis): This is the most common method for samples like refined oils and fats where sterols are mainly present as free sterols or steryl esters.[1] It involves heating the sample with an ethanolic or methanolic solution of potassium hydroxide (B78521) (KOH).[1][4]

  • Acid Hydrolysis: For samples with complex carbohydrate or protein matrices, or those containing steryl glycosides, an initial acid hydrolysis step (e.g., with hydrochloric acid) is necessary to break the glycosidic bonds before proceeding to saponification.[1][5]

Q4: How can I confirm that the derivatization of this compound was successful?

A4: Successful derivatization is indicated by a single, sharp peak for the this compound derivative in the gas chromatogram. Incomplete derivatization will often result in the appearance of two peaks for a single sterol: one for the derivatized form and another for the underivatized native form.[2] The underivatized sterol will typically have a longer retention time and a broader peak shape.[2]

Q5: How long are the this compound-TMS derivatives stable?

A5: TMS-ethers are susceptible to hydrolysis and should be analyzed within a few days of preparation.[1] To ensure stability, it is crucial to protect the derivatized samples from moisture.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No peak or very small peak for this compound 1. Incomplete hydrolysis of steryl esters or glycosides.2. Incomplete derivatization.3. Degradation of the derivative.1. Ensure complete saponification by optimizing reaction time and temperature. For complex matrices, perform an acid hydrolysis step prior to saponification.[1]2. Optimize derivatization conditions (see tables below). Ensure reagents are not degraded and that the sample is dry.[2]3. Analyze the sample as soon as possible after derivatization. Avoid exposure to moisture.[1]
Multiple peaks for this compound 1. Incomplete derivatization, resulting in both the derivatized and underivatized forms being present.2. Formation of enol-TMS ethers if keto-sterols are present and not properly derivatized (less common for this compound).1. Increase the amount of silylating reagent, add a catalyst (e.g., 1% TMCS), or increase the reaction temperature and/or time.[1][2][6]2. If keto-sterols are also of interest, a two-step derivatization involving methoximation prior to silylation might be necessary to prevent artifact formation.[2][3]
Broad, tailing peaks 1. Presence of underivatized this compound due to incomplete reaction.2. Active sites in the GC liner or column.1. Re-optimize the derivatization procedure to ensure complete reaction.2. Use a deactivated liner and ensure the column is properly conditioned. Silanizing the glassware can also help.[7]
Co-elution with other sterols (e.g., sitosterol) 1. The GC column phase may not provide sufficient selectivity.1. While a 95% dimethyl, 5% diphenyl-polysiloxane column is common, some co-elution of sitosterol (B1666911) and Δ5-avenasterol can occur.[1] Consider using a higher-polarity column, such as a 65% dimethyl-35% diphenyl polysiloxane phase, for better resolution.[1]
Injector fouling 1. Excess derivatization reagent being injected.1. Carefully evaporate the derivatization reagents under a stream of nitrogen at a low temperature before injection. Be cautious to avoid loss of the more volatile sterol ethers.[1]

Experimental Protocols

Protocol 1: Saponification for Liberation of Free Sterols

This protocol is suitable for samples where this compound is present as free sterols and steryl esters, such as in refined oils.

  • Weigh an appropriate amount of the sample into a flask.

  • Add an internal standard (e.g., 5α-cholestane, epicoprostanol, or dihydrocholesterol).[1]

  • Add a solution of 1-2.5 N potassium hydroxide (KOH) in ethanol (B145695) or methanol.

  • Heat the mixture at 60°C to 80°C for approximately 1 hour, or until saponification is complete.[1]

  • After cooling, extract the unsaponifiable fraction containing the free sterols using a nonpolar solvent like hexane (B92381) or diethyl ether.

  • Wash the extract to remove residual alkali and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a stream of nitrogen before proceeding to derivatization.

Protocol 2: Silylation of this compound

This protocol describes the formation of trimethylsilyl (TMS) ethers.

  • Ensure the dried lipid extract containing the free this compound is completely free of water.

  • Add the silylating reagent. A common choice is a 1:1 mixture of pyridine (B92270) and BSTFA containing 1% TMCS.[1]

  • Cap the vial tightly and vortex briefly.

  • Heat the vial at 60°C to 70°C for 30 to 60 minutes.[1] Note that with some highly reactive silylating agents, the reaction may be complete in a shorter time at room temperature.[1]

  • After cooling, the sample can be directly injected into the GC or diluted with a suitable solvent like hexane.

Quantitative Data Summary

Table 1: Typical Saponification Conditions

Parameter Value Reference
Reagent 1-2.5 N KOH in Ethanol or Methanol[1]
Temperature 60°C - 80°C[1]
Time ~ 1 hour[1]

Table 2: Common Silylation Conditions for Sterols

Reagent Catalyst Temperature Time Reference
BSTFA1% TMCS60°C - 70°C30 - 60 min[1]
MSTFA10% TSIMRoom Temperature30 min[3]
Sylon BFTPyridine70°C20 min[8]
HMDS + TMCS-Room Temperature5 - 15 min[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample Hydrolysis Hydrolysis Sample->Hydrolysis Free sterols from esters/glycosides Extraction Extraction Hydrolysis->Extraction Isolate unsaponifiables Drying Drying Extraction->Drying Evaporate solvent Silylation Silylation Drying->Silylation Add silylating agent GC_Analysis GC Analysis Silylation->GC_Analysis Inject into GC Data_Processing Data Processing GC_Analysis->Data_Processing Quantify this compound troubleshooting_guide start Problem with this compound Peak peak_shape Is the peak shape poor (broad, tailing)? start->peak_shape multiple_peaks Are there multiple peaks for this compound? peak_shape->multiple_peaks No incomplete_deriv Incomplete Derivatization peak_shape->incomplete_deriv Yes no_peak Is there no peak or a very small peak? multiple_peaks->no_peak No multiple_peaks->incomplete_deriv Yes check_hydrolysis Check Hydrolysis Step: - Ensure complete saponification no_peak->check_hydrolysis Yes check_gc Check GC liner and column activity incomplete_deriv->check_gc optimize_deriv Optimize Derivatization: - Increase reagent/catalyst - Increase temp/time incomplete_deriv->optimize_deriv check_stability Check Derivative Stability: - Analyze promptly - Avoid moisture optimize_deriv->check_stability check_hydrolysis->optimize_deriv

References

How to prevent oxidation of avenasterol during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of avenasterol during analysis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to oxidation?

A1: this compound, like other phytosterols (B1254722), possesses a polycyclic structure with a double bond in the sterol ring system, making it susceptible to oxidation. The presence of an ethylidene group in the side chain of Δ⁷-avenasterol also influences its reactivity. Factors such as exposure to atmospheric oxygen, elevated temperatures, light, and the presence of pro-oxidant agents (e.g., metal ions) can initiate and propagate oxidation, leading to the formation of various phytosterol oxidation products (POPs).

Q2: What are the common oxidation products of this compound?

A2: The oxidation of this compound can lead to a variety of products. The primary oxidation products are typically hydroperoxides, which are unstable and can further decompose into more stable secondary oxidation products. Common secondary oxidation products for phytosterols in general include hydroxy, epoxy, and keto derivatives. For Δ⁷-avenasterol, oxidation can occur at the C-7 position, leading to the formation of 7-keto-avenasterol and 7-hydroxy-avenasterol isomers (7α-OH and 7β-OH). The ethylidene group in the side chain can also be a site of oxidation, though specific products from this pathway are less commonly characterized in routine analysis.

Q3: What are the analytical consequences of this compound oxidation?

A3: The oxidation of this compound during analysis can lead to several undesirable consequences:

  • Inaccurate Quantification: The degradation of the target analyte (this compound) will result in an underestimation of its true concentration in the sample.

  • Interference: The formation of various oxidation products can introduce interfering peaks in the chromatogram, complicating the identification and quantification of this compound and other sample components.

  • Loss of Bioactivity Information: If the analysis is intended to assess the biological activity of an this compound-containing sample, the presence of oxidation products may confound the results, as these products may have different biological activities than the parent compound.

Troubleshooting Guide: Preventing this compound Oxidation

This guide provides solutions to common issues encountered during this compound analysis.

Problem Potential Cause Recommended Solution
Loss of this compound during sample storage. Exposure to oxygen, light, and elevated temperatures.Store samples under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or -80°C) in amber vials or containers wrapped in aluminum foil to protect from light.
Degradation of this compound during extraction. Use of harsh extraction conditions (e.g., high temperatures, prolonged extraction times) and exposure to oxygen.Employ milder extraction techniques such as cold solvent extraction or accelerated solvent extraction at moderate temperatures. Deoxygenate all solvents by sparging with nitrogen before use. Add an antioxidant, such as Butylated Hydroxytoluene (BHT) or α-tocopherol, to the extraction solvent (see Table 1 for recommended concentrations).
Formation of artifact peaks during GC-MS analysis. Thermal degradation of this compound in the hot injector port. Oxidation catalyzed by active sites on the GC column.Use a derivatization agent (e.g., BSTFA with 1% TMCS) to increase the thermal stability and volatility of this compound. Ensure the GC liner is clean and deactivated. Use a high-quality, low-bleed capillary column suitable for sterol analysis (e.g., DB-5MS).
Poor reproducibility of results. Inconsistent sample handling and exposure to oxidative conditions.Standardize all sample preparation and analysis steps. Minimize the time samples are exposed to air and light. Prepare fresh antioxidant solutions for each batch of extractions.

Quantitative Data on Antioxidant Efficacy

The choice and concentration of an antioxidant are critical for preventing this compound oxidation. The following table summarizes the effectiveness of common antioxidants.

AntioxidantRecommended ConcentrationEfficacy and Remarks
Butylated Hydroxytoluene (BHT) 0.01 - 0.1% (w/v) in solventA synthetic antioxidant that is highly effective at preventing lipid peroxidation. It is volatile and may not be suitable for all applications.
α-Tocopherol (Vitamin E) 0.05 - 0.2% (w/v) in solventA natural antioxidant that is effective in protecting phytosterols. At higher concentrations, it may exhibit pro-oxidant activity under certain conditions.
Tertiary Butylhydroquinone (TBHQ) 0.02% (w/w) in oil matrixA highly effective synthetic antioxidant, often used in combination with other antioxidants for synergistic effects.[1]
Combination (VE + TBHQ + CA) 0.02% each in oil matrixA combination of α-tocopherol (VE), TBHQ, and citric acid (CA) as a synergist has been shown to have a high inhibition rate (up to 42%) of phytosterol oxidation in heated camellia seed oil.[1]

Table 1: Recommended antioxidants and their concentrations for the prevention of this compound oxidation during analysis.

Experimental Protocols

Protocol 1: Extraction of this compound from Seed Samples with Oxidation Prevention

This protocol describes a method for extracting this compound from ground seed material while minimizing oxidation.

  • Sample Preparation:

    • Grind the seed sample to a fine powder using a cryogenic grinder to minimize heat generation.

    • Accurately weigh approximately 1-2 g of the powdered sample into a glass extraction thimble.

  • Solvent Preparation:

    • Prepare an extraction solvent of hexane (B92381):isopropanol (3:2, v/v).

    • Deoxygenate the solvent by sparging with high-purity nitrogen gas for at least 15 minutes.

    • Add BHT to the deoxygenated solvent to a final concentration of 0.05% (w/v).

  • Extraction:

    • Place the thimble containing the sample into a Soxhlet extractor.

    • Perform the extraction for 4-6 hours at a gentle heating rate to avoid excessive temperatures.

    • Throughout the extraction, maintain a positive pressure of nitrogen in the Soxhlet apparatus to prevent the ingress of air.

  • Solvent Removal and Storage:

    • After extraction, evaporate the solvent under a stream of nitrogen at a temperature not exceeding 40°C.

    • Re-dissolve the lipid extract in a known volume of deoxygenated hexane containing 0.05% BHT.

    • Transfer the extract to an amber glass vial, flush with nitrogen, seal tightly, and store at -20°C until analysis.

Protocol 2: GC-MS Analysis of this compound with Derivatization

This protocol outlines the steps for the gas chromatography-mass spectrometry (GC-MS) analysis of this compound, including a derivatization step to enhance stability and chromatographic performance.

  • Sample Preparation:

    • Transfer an aliquot of the this compound extract (from Protocol 1) into a clean, dry reaction vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 100 µL of anhydrous pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial tightly and heat at 70°C for 30 minutes in a heating block.

    • Allow the vial to cool to room temperature.

  • GC-MS Analysis:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injector: Splitless mode, 280°C.

    • Oven Temperature Program:

      • Initial temperature: 180°C, hold for 1 min.

      • Ramp to 280°C at 10°C/min, hold for 10 min.

      • Ramp to 300°C at 5°C/min, hold for 5 min.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-600.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify the trimethylsilyl (B98337) (TMS) derivative of this compound based on its retention time and mass spectrum.

    • Quantify the this compound concentration using a calibration curve prepared from a certified reference standard.

Protocol 3: HPLC Analysis of this compound

This protocol provides a high-performance liquid chromatography (HPLC) method for the analysis of underivatized this compound.

  • Sample Preparation:

    • Prepare the this compound extract as described in Protocol 1.

    • Prior to injection, filter the extract through a 0.45 µm PTFE syringe filter into an amber HPLC vial.

  • HPLC System:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with Methanol:Acetonitrile (50:50, v/v). De-gas the mobile phase before use.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: Diode Array Detector (DAD) or UV detector set at 205 nm.

  • Injection and Analysis:

    • Inject 20 µL of the filtered sample.

    • Run the analysis for a sufficient time to allow for the elution of all components of interest.

  • Data Analysis:

    • Identify the this compound peak based on its retention time compared to a standard.

    • Quantify the this compound concentration using a calibration curve.

Visualizations

This compound Oxidation Pathway

Avenasterol_Oxidation This compound This compound (Δ⁷) Initiation Initiation (Light, Heat, Metal Ions) This compound->Initiation Hydroperoxides This compound Hydroperoxides (Primary Oxidation Products) Initiation->Hydroperoxides Oxygen Oxygen (³O₂) Oxygen->Hydroperoxides Keto 7-Keto-avenasterol Hydroperoxides->Keto Decomposition Hydroxy 7-Hydroxy-avenasterol (α and β isomers) Hydroperoxides->Hydroxy Decomposition Epoxy Epoxy-avenasterol Hydroperoxides->Epoxy Decomposition Side_Chain_Oxidation Side Chain Oxidation Products Hydroperoxides->Side_Chain_Oxidation Decomposition Secondary_Products Secondary Oxidation Products

Caption: Simplified reaction pathway for the oxidation of this compound.

Experimental Workflow for this compound Analysis

Avenasterol_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Grinding (Cryogenic) Extraction Solvent Extraction (with Antioxidant, N₂ atmosphere) Sample->Extraction Evaporation Solvent Evaporation (under N₂, <40°C) Extraction->Evaporation Derivatization Derivatization (for GC-MS) (BSTFA + 1% TMCS) Evaporation->Derivatization HPLC HPLC Analysis Evaporation->HPLC GCMS GC-MS Analysis Derivatization->GCMS Identification Peak Identification GCMS->Identification HPLC->Identification Quantification Quantification Identification->Quantification

Caption: General workflow for the analysis of this compound with preventative measures against oxidation.

References

Technical Support Center: Avenasterol Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) to support researchers, scientists, and drug development professionals in accurately assessing the purity of avenasterol standards.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in assessing the purity of this compound standards?

A1: The primary challenges in assessing this compound purity stem from its structural complexity. Key difficulties include:

  • Isomeric Complexity: this compound exists as multiple isomers, such as Δ5- and Δ7-avenasterol, which are structurally very similar and can be difficult to separate chromatographically.[1][2] Fucosterol (B1670223) is another stereoisomer that can pose separation challenges.[2]

  • Co-elution: Due to their similar structures, this compound isomers and other related phytosterols (B1254722) (e.g., β-sitosterol, campesterol) often co-elute in both gas chromatography (GC) and high-performance liquid chromatography (HPLC), making accurate quantification difficult.[3][4]

  • Chemical Instability: this compound is susceptible to oxidation and acid-catalyzed isomerization.[5][6] Improper handling or storage can lead to the formation of degradation products, which can be mistaken for impurities.

  • Analytical Method Limitations: Standard analytical techniques may lack the necessary resolution or sensitivity to distinguish between closely related sterol compounds.[7]

Q2: How should this compound standards be stored to maintain purity?

A2: Proper storage is critical to prevent degradation. Follow these guidelines:

  • Temperature: Store standards at or below -16°C in their original, unopened containers.[8]

  • Atmosphere: For unsaturated lipids like this compound, it is recommended to dissolve them in a suitable organic solvent, transfer to a glass container with a Teflon-lined closure, and store under an inert atmosphere (argon or nitrogen) at -20°C ± 4°C.[8]

  • Light and Moisture Protection: Store containers away from heat and light.[9] this compound powders can be hygroscopic; allow the container to reach room temperature before opening to prevent moisture absorption.[8]

  • Single Use: Whenever possible, consider standards as single-use items to avoid contamination and degradation from repeated handling.[8]

Q3: What are the common degradation products of this compound?

A3: this compound can degrade through oxidation and isomerization.

  • Oxidation Products (POPs): Like other phytosterols, this compound is susceptible to oxidation, leading to the formation of various phytosterol oxidation products (POPs).[6] These can include epoxides, ketones, and hydroxysterols.

  • Isomerization Products: Exposure to acidic conditions can cause the ethylidene side chain of Δ5-avenasterol to isomerize, creating a mixture of other isomers, including Δ5,23-stigmastadienols and Δ5,24(25)-stigmastadienol.[5] This interisomerization can significantly complicate purity analysis.[5]

Troubleshooting Guides

Issue 1: Multiple or Unresolved Peaks in Chromatography (GC/HPLC)

Q: My chromatogram for an this compound standard shows multiple peaks or poor separation. What is the cause and how can I fix it?

A: This is a common issue due to the presence of isomers and the structural similarity of phytosterols.[3][4]

Troubleshooting Steps:

  • Optimize Chromatographic Conditions:

    • Column Choice: For HPLC, a C18 column is often favored for phytosterol separation due to its hydrophobic interactions.[10] For GC, selecting the right column is critical for separating structurally similar sterols.[4]

    • Mobile/Stationary Phase: In HPLC, adjusting the mobile phase composition can alter selectivity.[4] In GC, a different stationary phase might be needed.[3]

    • Temperature Program (GC): Start with a lower initial oven temperature and use a slow temperature ramp to improve the separation of early-eluting peaks.[4]

    • Gradient Elution (HPLC): A shallower, more gradual gradient can improve the separation of closely related compounds.[3]

  • Consider Derivatization (Primarily for GC):

    • Phytosterols require derivatization to increase their volatility for GC analysis.[4] Incomplete derivatization can lead to broad or tailing peaks.[4][11]

    • Troubleshooting: Ensure the sample is completely dry before adding the silylating agent (e.g., BSTFA), as moisture interferes with the reaction.[4]

  • Check for Isomerization:

    • If the sample has been exposed to acidic conditions, the unexpected peaks could be isomers of this compound.[5] Review your sample preparation and handling procedures to eliminate any sources of acid.

Below is a workflow to address poor chromatographic resolution.

G start Poor Chromatographic Resolution Observed check_method Review Current Method (Column, Mobile Phase, Temp.) start->check_method is_gc Is the method GC? check_method->is_gc optimize_hplc Optimize HPLC Conditions: - Adjust Gradient - Change Column (e.g., PFP) - Modify Temperature resolution_ok Resolution Acceptable? optimize_hplc->resolution_ok optimize_gc Optimize GC Conditions: - Adjust Temp. Program - Check Derivatization derivatization Verify Derivatization Protocol: - Ensure sample is dry - Check reagent age/purity - Optimize reaction time/temp optimize_gc->derivatization is_gc->optimize_hplc No is_gc->optimize_gc Yes derivatization->resolution_ok end Purity Assessment Complete resolution_ok->end Yes consider_2d_gc For highly complex mixtures, consider 2D-GC (GCxGC) resolution_ok->consider_2d_gc No

Caption: Troubleshooting workflow for poor sterol separation.
Issue 2: Ambiguous Mass Spectrometry (MS) Results

Q: My MS data shows multiple sterols with the same mass-to-charge ratio (m/z) as this compound. How can I differentiate them?

A: Isomeric sterols, such as Δ5-avenasterol, Δ7-avenasterol, and stigmasterol (B192456), share the same molecular weight and can be difficult to distinguish by MS alone.[2]

Troubleshooting Steps:

  • Tandem Mass Spectrometry (MS/MS):

    • MS/MS can help differentiate some isomers. For example, stigmasterol often produces a different fragmentation pattern compared to Δ5- and Δ7-avenasterol.[2][12]

    • Analyze the fragmentation patterns. Unsaturated side chains are more likely to undergo partial cleavage, which can be a diagnostic clue.[12]

  • High-Resolution Chromatography:

    • Couple your MS with a high-resolution chromatographic technique (UHPLC or GCxGC) to achieve baseline separation of the isomers before they enter the mass spectrometer.[13] Even partial separation can aid in identification when combined with retention time data.[12]

  • Chemical Derivatization for MS Analysis:

    • Derivatizing sterols to form picolinyl esters can aid in their differentiation by MS. The fragmentation of these derivatives in MS/MS and MS3 experiments can provide structural information to distinguish between isomers.[14]

Key Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol describes the derivatization of this compound to trimethylsilyl (B98337) (TMS) ethers to increase volatility for GC analysis.[11]

Materials:

  • This compound standard or dried lipid extract (1-5 mg)

  • Pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials with caps

Procedure:

  • Ensure the sample containing this compound is completely dry. Place it in a clean GC vial.

  • Add 0.1 mL of pyridine and 0.1 mL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and mix thoroughly.

  • Heat the vial at 60-70°C for 1 hour to ensure the reaction is complete.[11]

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS system. Analyze within a few days as TMS-ethers can hydrolyze over time.[11]

Protocol 2: Analysis of this compound by RP-HPLC with Charged Aerosol Detection (CAD)

This method allows for the analysis of this compound without derivatization.[15][16]

Instrumentation and Conditions:

  • HPLC System: With a binary pump, autosampler, and column oven.

  • Detector: Charged Aerosol Detector (CAD).

  • Column: C8 or C18, 150 x 4.6 mm, 2.7 µm particle size.[16]

  • Column Temperature: 50°C.[16]

  • Mobile Phase A: Methanol/water/acetic acid (750:250:4 v/v/v).[16]

  • Mobile Phase B: Acetone/methanol/tetrahydrofuran/acetic acid (details would be specified by the exact method).[16]

  • Flow Rate: 0.8 mL/min.[16]

  • Injection Volume: 5 µL.[16]

Procedure:

  • Prepare the this compound standard by dissolving it in a suitable solvent like methanol/chloroform (1:1 v/v).[16]

  • Set up the HPLC system with the specified conditions.

  • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the standard solution.

  • Acquire the data and integrate the peak corresponding to this compound. The CAD provides a response based on mass, which is useful for quantification.[15]

Quantitative Data Summary

The following table summarizes typical analytical parameters for phytosterol analysis, which can be used as a reference for method development.

Table 1: Typical Performance Characteristics of HPLC-CAD Method for Phytosterol Analysis

ParameterTypical ValueReference
Linearity (Correlation Coefficient, r²)> 0.997[16]
Limit of Detection (LOD)< 5 ng on-column[16]
Limit of Quantification (LOQ)< 10 ng on-column[15]
Precision (RSD%)< 5%[16]
Analysis Time25 - 35 minutes[16]

Note: These values are representative and may vary depending on the specific instrument, column, and experimental conditions.

References

Validation & Comparative

Avenasterol vs. Beta-Sitosterol: A Comparative Analysis of Bioactivities

Author: BenchChem Technical Support Team. Date: December 2025

Avenasterol and beta-sitosterol (B1209924), both naturally occurring phytosterols (B1254722), are structurally similar compounds found in a variety of plant-based foods. While beta-sitosterol has been extensively studied for its diverse health benefits, research on the specific bioactivities of this compound is less comprehensive. This guide provides a comparative overview of the antioxidant, anti-inflammatory, anticancer, and cholesterol-lowering properties of these two phytosterols, supported by available experimental data.

At a Glance: Key Bioactivities

BioactivityThis compoundBeta-Sitosterol
Antioxidant Limited data available; possesses antioxidant properties, particularly at high temperatures.Demonstrates significant free radical scavenging activity.
Anti-inflammatory Present in extracts showing anti-inflammatory effects, but specific activity is not well-quantified.Exhibits potent anti-inflammatory effects by inhibiting key inflammatory pathways.
Anticancer Limited data available; general anticancer properties are attributed to phytosterols as a group.Shows cytotoxic effects against various cancer cell lines and induces apoptosis.
Cholesterol-Lowering Contributes to the cholesterol-lowering effect of phytosterols by inhibiting cholesterol absorption.Well-established cholesterol-lowering effects by competing with cholesterol for intestinal absorption.[1][2]

Antioxidant Activity: A Clearer Picture for Beta-Sitosterol

The ability of a compound to neutralize harmful free radicals is a key measure of its antioxidant potential.

Beta-Sitosterol has demonstrated notable antioxidant activity in various in vitro assays. A common method to evaluate this is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Studies have shown that beta-sitosterol can effectively scavenge DPPH radicals in a concentration-dependent manner. For instance, one study reported an IC50 value (the concentration required to scavenge 50% of DPPH radicals) for beta-sitosterol, indicating its potential as a potent antioxidant.

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant capacity of a compound can be determined using the DPPH assay. A solution of DPPH in a solvent like methanol (B129727) or ethanol (B145695) has a deep purple color. In the presence of an antioxidant, the DPPH radical is neutralized, and the color of the solution fades to yellow. The change in absorbance is measured using a spectrophotometer to quantify the radical scavenging activity.

DPPH_Assay DPPH DPPH• (Purple) Reaction Donates H atom DPPH->Reaction Antioxidant Antioxidant (e.g., Beta-Sitosterol) Antioxidant->Reaction DPPH_H DPPH-H (Yellow) Spectrophotometer Measure Absorbance DPPH_H->Spectrophotometer Reaction->DPPH_H

DPPH radical scavenging assay workflow.

Anti-inflammatory Effects: Beta-Sitosterol's Well-Defined Role

Chronic inflammation is a contributing factor to numerous diseases. Both this compound and beta-sitosterol are associated with anti-inflammatory properties, though the mechanisms for beta-sitosterol are more clearly elucidated.

Beta-Sitosterol has been shown to exert significant anti-inflammatory effects by modulating key inflammatory pathways. It can inhibit the activation of nuclear factor-kappa B (NF-κB), a crucial transcription factor that regulates the expression of pro-inflammatory genes. By suppressing NF-κB, beta-sitosterol can reduce the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.

This compound is often found as a component in plant extracts that exhibit anti-inflammatory activity.[3][4][5] For example, it has been identified in extracts that show topical anti-inflammatory effects.[4] However, studies that isolate and quantify the specific anti-inflammatory contribution of this compound are scarce. Therefore, while it likely contributes to the overall anti-inflammatory profile of these extracts, its individual potency and mechanisms of action require further investigation.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

To assess anti-inflammatory activity, macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, to induce an inflammatory response and the production of nitric oxide (NO). The compound of interest is added to the cell culture, and the amount of NO produced is measured. A reduction in NO levels indicates an anti-inflammatory effect.

NO_Inhibition_Assay Macrophages RAW 264.7 Macrophages LPS LPS Stimulation Macrophages->LPS Inflammation Inflammatory Response (NO Production) LPS->Inflammation Test_Compound Test Compound (e.g., Beta-Sitosterol) Test_Compound->Inflammation Inhibition Measurement Measure Nitric Oxide Inflammation->Measurement

Workflow for Nitric Oxide Inhibition Assay.

Anticancer Potential: Emerging Evidence for Beta-Sitosterol

The potential of phytosterols to inhibit cancer cell growth is an active area of research.

Beta-Sitosterol has demonstrated cytotoxic effects against a range of cancer cell lines, including breast, colon, and prostate cancer cells.[6][7][8] It is believed to induce apoptosis (programmed cell death) and inhibit cell proliferation. The IC50 values for beta-sitosterol's cytotoxicity have been reported for various cell lines, providing a quantitative measure of its anticancer potential.

This compound , like other phytosterols, is thought to contribute to the overall anticancer properties of plant-based diets.[6][7][8] However, specific studies focusing on the direct cytotoxic and apoptotic effects of isolated this compound on cancer cell lines are limited. Therefore, a direct comparison of its anticancer potency with that of beta-sitosterol is not currently possible.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay used to assess cell viability. Cancer cells are cultured in the presence of the test compound. The MTT reagent is then added, which is converted by metabolically active cells into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and is measured using a spectrophotometer.

MTT_Assay cluster_workflow MTT Assay Workflow Cancer Cells Cancer Cells Add Test Compound Add Test Compound (e.g., Beta-Sitosterol) Cancer Cells->Add Test Compound Add MTT Reagent Add MTT Reagent Add Test Compound->Add MTT Reagent Formazan Formation Viable cells convert MTT to Formazan (purple) Add MTT Reagent->Formazan Formation Measure Absorbance Measure Absorbance Formazan Formation->Measure Absorbance

Workflow for MTT Cell Viability Assay.

Cholesterol-Lowering Mechanism: A Shared Path

One of the most well-documented health benefits of phytosterols is their ability to lower blood cholesterol levels.

Both This compound and Beta-Sitosterol contribute to this effect through a similar mechanism: they compete with cholesterol for absorption in the intestine.[1][2] Due to their structural similarity to cholesterol, they displace cholesterol from micelles, which are necessary for cholesterol absorption. This leads to a decrease in the amount of cholesterol absorbed into the bloodstream and an increase in its excretion.

Beta-Sitosterol's role in this process is particularly well-established, with numerous clinical studies confirming its efficacy in reducing LDL ("bad") cholesterol levels.[1] While this compound is a component of the phytosterol mixture that contributes to this effect, the specific contribution of this compound alone has not been as extensively quantified as that of beta-sitosterol.

Signaling Pathway: Inhibition of Cholesterol Absorption

The primary mechanism involves the competition between phytosterols and cholesterol for incorporation into micelles in the intestinal lumen. This reduces the amount of cholesterol that can be taken up by the enterocytes (intestinal cells).

Cholesterol_Absorption Cholesterol Dietary Cholesterol Micelles Mixed Micelles in Intestine Cholesterol->Micelles Phytosterols This compound & Beta-Sitosterol Phytosterols->Micelles Competes with Cholesterol Enterocytes Intestinal Enterocytes Micelles->Enterocytes Reduced Cholesterol Uptake Excretion Fecal Excretion Micelles->Excretion Increased Cholesterol Excretion Bloodstream Bloodstream Enterocytes->Bloodstream Less Cholesterol Absorbed

Mechanism of cholesterol-lowering by phytosterols.

Conclusion

While both this compound and beta-sitosterol are valuable components of a healthy diet with overlapping bioactivities, the current body of scientific evidence provides a much more detailed and quantitative understanding of the biological effects of beta-sitosterol. It exhibits well-documented antioxidant, anti-inflammatory, anticancer, and cholesterol-lowering properties, with established mechanisms of action. This compound is recognized as a contributor to the beneficial effects of phytosterol-rich foods, but further research is needed to isolate and quantify its specific bioactivities to the same extent as beta-sitosterol. For researchers and drug development professionals, beta-sitosterol currently offers a more robust foundation for further investigation and potential therapeutic applications.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Avenasterol Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of phytosterols (B1254722) such as avenasterol is critical for quality control, efficacy studies, and formulation development. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This guide provides an objective comparison of these methods, supported by experimental data, detailed methodologies, and a workflow for cross-validation.

Quantitative Performance Comparison

The selection of an analytical method is heavily influenced by its performance characteristics. The following table summarizes typical validation parameters for HPLC-MS and GC-MS in the context of phytosterol analysis, including this compound, compiled from various studies.

Performance MetricHPLC-MSGC-MSKey Observations
Linearity (R²) ≥ 0.998[1][2]> 0.998[1][2]Both methods exhibit excellent linearity across a range of concentrations.
Limit of Detection (LOD) 1.49 - 5 µg/mL[2]0.19 - 1 ng/mL[1][2]GC-MS generally provides significantly lower detection limits, indicating higher sensitivity.
Limit of Quantification (LOQ) 2.72 - 7 µg/mL[2]0.56 - 3 ng/mL[1]In line with the LOD, the LOQ for GC-MS is substantially lower than for HPLC-MS.
Accuracy (% Recovery) 97 - 103%[1]> 99%[1][2]Both techniques offer high accuracy with excellent recovery rates.
Precision (%RSD) < 3%[1]1.39 - 10.5%[1]Both methods demonstrate good precision with low intra-day and inter-day variability.
Analysis Time ~4 - 35 min[1][3]~12 - 35 min[1]Analysis times can be comparable, though some modern LC-MS/MS methods offer very rapid analysis.[3]

Experimental Protocols

Below are detailed methodologies for the analysis of this compound using HPLC-MS and GC-MS, synthesized from established research for phytosterol analysis.

Method 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This protocol is based on reversed-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS), which offers high selectivity and sensitivity without the need for derivatization.

1. Sample Preparation (Saponification and Extraction):

  • Weigh an appropriate amount of the sample (e.g., 20 mg of edible oil) into a flask.[3]

  • Add an internal standard (e.g., d6-cholesterol).[3]

  • Perform alkaline saponification by adding 2 M ethanolic potassium hydroxide (B78521) solution and heating at 80°C for 60 minutes to liberate sterols from their esterified forms.[3]

  • After cooling, add deionized water and perform liquid-liquid extraction with n-hexane (repeated three times).[3]

  • Combine the hexane (B92381) extracts and evaporate to dryness under a stream of nitrogen.[3]

  • Reconstitute the residue in isopropanol (B130326) for LC-MS/MS analysis.[3]

2. HPLC-MS/MS Instrumentation and Conditions:

  • HPLC System: Shimadzu Prominence HPLC system or equivalent.[3]

  • Column: Agilent Zorbax XDB-C18 column (2.1 × 50 mm, 5 µm) or similar.[3]

  • Mobile Phase: Isocratic elution with acetonitrile/methanol (99:1, v/v).[3]

  • Flow Rate: 600 µL/min.[3]

  • Injection Volume: 3 µL.[3]

  • Mass Spectrometer: Applied Biosystems API 4000 triple quadrupole mass spectrometer or equivalent.[3]

  • Ionization Mode: Positive ion atmospheric pressure chemical ionization (APCI).[3]

  • Detection: Selected reaction monitoring (SRM) for specific precursor-product ion transitions of this compound and the internal standard.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol involves derivatization to increase the volatility of the sterols for gas chromatographic analysis.

1. Sample Preparation (Saponification and Extraction):

  • Follow the same saponification and extraction procedure as described for the HPLC-MS method.

2. Derivatization:

  • Evaporate the extracted sample to dryness under nitrogen.

  • Add anhydrous pyridine (B92270) and a silylating agent (e.g., N-methyl-N-(trimethylsilyl)heptafluorobutyramide with 5% 1-methyl imidazole) to the dried extract.[4]

  • Heat the mixture to form trimethylsilyl (B98337) (TMS) ether derivatives of the sterols.

3. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 7890A GC system or equivalent.

  • Column: DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm) or similar.[4]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 275°C.[5]

  • Oven Temperature Program: Start at an initial temperature, then ramp to a final temperature to ensure separation of different sterols. For example, hold at 65°C for 2 min, increase to 250°C at 15°C/min, then to 310°C at 5°C/min, and hold for 6 min.[5]

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

  • Detection: Full scan mode to identify sterols and selected ion monitoring (SIM) mode for quantification of this compound and the internal standard.[7]

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates the logical workflow for the cross-validation of HPLC-MS and GC-MS methods for this compound measurement.

CrossValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Guidelines) cluster_2 Cross-Validation & Comparison cluster_3 Method Selection & Implementation dev_hplc Develop HPLC-MS Method val_hplc Validate HPLC-MS: - Linearity - Accuracy - Precision - LOD/LOQ dev_hplc->val_hplc dev_gcms Develop GC-MS Method val_gcms Validate GC-MS: - Linearity - Accuracy - Precision - LOD/LOQ dev_gcms->val_gcms analyze_samples Analyze Identical Samples with Both Methods val_hplc->analyze_samples val_gcms->analyze_samples compare_data Compare Quantitative Results (e.g., Bland-Altman plot, t-test) analyze_samples->compare_data select_method Select Optimal Method Based on: - Sensitivity - Throughput - Cost - Matrix Effects compare_data->select_method implement Implement for Routine Analysis select_method->implement

Workflow for Cross-Validation of HPLC-MS and GC-MS Methods.

Conclusion

Both HPLC-MS and GC-MS are robust and reliable methods for the quantification of this compound. The choice between the two often depends on the specific requirements of the analysis.

  • HPLC-MS is advantageous due to its simpler sample preparation, as it does not typically require a derivatization step.[8] This can lead to higher throughput in a quality control environment.

  • GC-MS generally offers superior sensitivity and is the preferred method for trace-level detection and for complex matrices where interferences may be a concern.[1][2] The mass spectral libraries available for GC-MS are extensive and can provide a higher degree of confidence in compound identification.[6]

Ultimately, a thorough cross-validation as outlined above allows a laboratory to choose the most suitable method for its specific application, ensuring the accuracy and reliability of the analytical results.

References

Avenasterols as a Biomarker for Oat Oil Authenticity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The adulteration of high-value edible oils is a persistent issue, necessitating robust analytical methods for authenticity verification. This guide provides a comparative analysis of avenasterol as a specific biomarker for oat oil, alongside other analytical approaches. Experimental data is presented to support the validation of this biomarker, and detailed protocols for key analytical techniques are provided.

Avenasterols: A Promising Biomarker for Oat Oil

Oat oil is distinguished by its unique sterol profile, particularly its significant concentration of avenasterols, namely ∆5-avenasterol and ∆7-avenasterol. While other phytosterols (B1254722) like β-sitosterol, campesterol, and stigmasterol (B192456) are common in many vegetable oils, the elevated levels of avenasterols in oat oil present a strong case for their use as authenticity biomarkers.[1] Adulteration of oat oil with cheaper alternatives would lead to a discernible decrease in the relative concentration of these specific sterols.

Quantitative Comparison of Phytosterol Content in Vegetable Oils

The following table summarizes the typical concentrations of major phytosterols, including avenasterols, in oat oil compared to other common vegetable oils. This data highlights the potential of using this compound content to detect adulteration.

Vegetable Oilβ-Sitosterol (mg/100g)Campesterol (mg/100g)Stigmasterol (mg/100g)∆5-Avenasterol (mg/100g) Total Phytosterols (mg/100g)
Oat Oil100 - 20020 - 401 - 510 - 30 150 - 300
Corn Oil500 - 1000150 - 25050 - 1005 - 15700 - 1300[2]
Soybean Oil150 - 30040 - 7030 - 602 - 8250 - 450[2]
Sunflower Oil150 - 25015 - 3010 - 205 - 15200 - 350[2]
Olive Oil100 - 20010 - 20< 5< 5150 - 250[2]
Rapeseed Oil400 - 600200 - 350< 510 - 25600 - 1000[2]
Rice Bran Oil400 - 600150 - 250100 - 20020 - 40 1000 - 1200[2]

Note: Values are approximate and can vary based on the cultivar, processing, and storage conditions.

As the table indicates, while rice bran oil also contains a notable amount of ∆5-avenasterol, the overall sterol profile, when analyzed in conjunction with other markers, can still differentiate it from oat oil.

Analytical Methodologies for Phytosterol Analysis

The accurate quantification of avenasterols and other phytosterols is crucial for validating oat oil authenticity. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are the two most prevalent and reliable techniques employed for this purpose.

Comparison of Analytical Methods
FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Principle Separation of volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection.Separation of non-volatile compounds based on their affinity to a stationary phase while being carried by a liquid mobile phase, followed by mass-based detection.
Sample Preparation Requires derivatization (e.g., silylation) to increase the volatility of sterols.[3]Can analyze sterols directly after extraction, avoiding derivatization.[4][5]
Resolution Generally offers higher chromatographic resolution for complex sterol mixtures.Resolution can be optimized with appropriate column and mobile phase selection.
Sensitivity High sensitivity, especially in selected ion monitoring (SIM) mode.[3][6]High sensitivity, particularly with atmospheric pressure chemical ionization (APCI).[4][5]
Speed Analysis time can be longer due to the derivatization step and chromatographic run times.Can offer faster analysis times as derivatization is not required.
Official Methods AOCS Official Method Ch 6-91 utilizes GC for sterol analysis.[7]Increasingly being adopted for routine analysis due to its robustness.
Advantages Well-established and standardized methods available. Excellent separation of structurally similar sterols.Simpler sample preparation. Suitable for thermolabile compounds.
Disadvantages Derivatization adds a step to the workflow and can introduce variability. High temperatures in the injector can cause degradation of some sterols.Co-elution of some sterols can be a challenge. Matrix effects can influence ionization.

Experimental Protocols

Detailed methodologies for the analysis of avenasterols and other phytosterols in oat oil are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a standard method for the quantification of phytosterols in edible oils.

1. Sample Preparation (Saponification and Extraction)

  • Weigh approximately 250 mg of the oil sample into a screw-capped tube.

  • Add 5 mL of 2 M ethanolic potassium hydroxide.

  • Incubate at 60°C for 1 hour with occasional vortexing to saponify the triglycerides.

  • After cooling, add 5 mL of deionized water and 5 mL of hexane (B92381).

  • Vortex for 2 minutes and centrifuge at 2000 rpm for 5 minutes to separate the layers.

  • Transfer the upper hexane layer containing the unsaponifiable matter (including sterols) to a new tube.

  • Repeat the hexane extraction twice more.

  • Combine the hexane extracts and evaporate to dryness under a stream of nitrogen.

2. Derivatization

  • To the dried extract, add 100 µL of a silylating agent (e.g., BSTFA + 1% TMCS).

  • Seal the tube and heat at 70°C for 30 minutes.

  • After cooling, the sample is ready for GC-MS analysis.

3. GC-MS Parameters

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 180°C, hold for 1 min, ramp to 280°C at 10°C/min, then ramp to 300°C at 5°C/min and hold for 10 min.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for target sterols.

High-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (HPLC-APCI-MS) Protocol

This method offers a direct analysis of phytosterols without the need for derivatization.[4][5]

1. Sample Preparation (Saponification and Extraction)

  • Follow the same saponification and extraction procedure as described for the GC-MS protocol.

2. HPLC-APCI-MS Parameters

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive ion Atmospheric Pressure Chemical Ionization (APCI).

  • MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for target sterols.

Visualizing the Workflow and Method Comparison

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for this compound validation and a comparison of the analytical methods.

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_hplcms HPLC-MS Analysis cluster_result Validation s1 Oat Oil Sample s2 Saponification (Ethanolic KOH) s1->s2 s3 Hexane Extraction of Unsaponifiables s2->s3 g1 Derivatization (Silylation) s3->g1 To GC-MS h1 Direct Injection s3->h1 To HPLC-MS g2 GC Separation g1->g2 g3 MS Detection (EI) g2->g3 g4 Data Analysis g3->g4 r1 Quantification of Avenasterols g4->r1 h2 HPLC Separation h1->h2 h3 MS Detection (APCI) h2->h3 h4 Data Analysis h3->h4 h4->r1 r2 Comparison with Reference Standards r1->r2 r3 Authenticity Confirmed/ Adulteration Detected r2->r3

Fig. 1: Experimental workflow for oat oil authenticity validation.

method_comparison cluster_gcms GC-MS cluster_hplcms HPLC-MS gcms_adv Advantages: - High Resolution - Standardized Methods gcms_dis Disadvantages: - Derivatization Required - High Temperature hplcms_adv Advantages: - No Derivatization - Faster Analysis hplcms_dis Disadvantages: - Potential Co-elution - Matrix Effects

References

Head-to-head comparison of different extraction techniques for avenasterol

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Avenasterol Extraction Techniques

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various extraction techniques for this compound, a bioactive phytosterol known for its antioxidant and cholesterol-lowering properties. The performance of conventional and modern extraction methods is evaluated based on experimental data, focusing on yield, efficiency, and environmental impact.

Overview of Extraction Techniques

The isolation of this compound from plant matrices, primarily cereals like oats, is a critical step for its study and utilization.[1][2] Extraction techniques have evolved from traditional solvent-based methods to advanced green technologies that offer improved efficiency and sustainability.[1][3] This guide compares the following key methods:

  • Conventional Methods:

    • Soxhlet Extraction

    • Maceration

  • Modern Green Methods:

    • Supercritical Fluid Extraction (SFE)

    • Ultrasound-Assisted Extraction (UAE)

    • Microwave-Assisted Extraction (MAE)

    • Enzyme-Assisted Extraction (EAE)

Conventional Extraction Methods

Soxhlet Extraction is a traditional and widely used method for solid-liquid extraction.[4] It involves the continuous washing of a solid sample with a refluxing solvent, ensuring a thorough extraction. However, it is often characterized by long extraction times and high solvent consumption.

Maceration is a simple and cost-effective technique that involves soaking the plant material in a solvent at room temperature.[5] While it is suitable for heat-sensitive compounds, it is generally time-consuming and may result in lower extraction yields compared to other methods.[5]

Modern Green Extraction Technologies

Supercritical Fluid Extraction (SFE) utilizes a supercritical fluid, most commonly carbon dioxide (SC-CO₂), as the extraction solvent.[6] By manipulating temperature and pressure, the solvent properties of SC-CO₂ can be finely tuned to selectively extract specific compounds.[7] This method is prized for its ability to yield pure extracts without residual organic solvents.[6]

Ultrasound-Assisted Extraction (UAE) employs high-frequency sound waves to create acoustic cavitation in the solvent.[8] The collapse of these cavitation bubbles near the sample matrix generates microjets that disrupt cell walls, enhancing solvent penetration and mass transfer, which leads to faster extraction and higher yields.[9][10]

Microwave-Assisted Extraction (MAE) uses microwave energy to heat the solvent and the moisture within the plant cells.[11] This rapid, localized heating creates pressure that ruptures the cell walls, releasing the target compounds into the solvent.[11][12] MAE significantly reduces extraction time and solvent volume.[3][13]

Enzyme-Assisted Extraction (EAE) is an environmentally friendly method that uses specific enzymes (e.g., cellulases, pectinases) to break down the plant cell wall components.[14][15] This targeted degradation facilitates the release of intracellular contents under mild temperature and pH conditions, preserving the integrity of thermolabile compounds.[15]

Head-to-Head Performance Comparison

The following table summarizes quantitative data from various studies to provide a clear comparison of the different extraction techniques for phytosterols, including this compound.

Parameter Soxhlet Extraction Maceration Supercritical Fluid Extraction (SFE) Ultrasound-Assisted Extraction (UAE) Microwave-Assisted Extraction (MAE) Enzyme-Assisted Extraction (EAE)
Principle Continuous hot solvent percolationSoaking in solvent at room temp.High-pressure fluid with tunable solvating powerAcoustic cavitation and cell disruptionMicrowave heating and cell ruptureEnzymatic hydrolysis of cell walls
Typical Yield Moderate to High[5]Low to Moderate[5]High (e.g., 6441 µg/g total phytosterols)[5]High (e.g., 5106 µg/g total phytosterols)[5]High (often higher than Soxhlet)[16]High (can increase yield up to tenfold)[15]
Extraction Time Long (6-24 hours)[4]Very Long (hours to weeks)[1]Short to Moderate (10-60 min)[6]Short (15-30 min)[17]Very Short (1-15 min)[16]Moderate (minutes to a few hours)[15]
Solvent Consumption HighHighLow (CO₂ is recycled)Low to ModerateLowLow (aqueous medium)[15]
Selectivity LowLowHigh (tunable via P & T)[7]ModerateModerateHigh (enzyme-specific)
Purity of Extract Lower (co-extraction of impurities)LowerHigh (solvent-free product)HighHighHigh
Operating Temp. High (solvent boiling point)Room TemperatureMild (e.g., 40-60°C)[18]Low to Moderate (e.g., 25-60°C)[15]High (internally generated)Mild (e.g., 40-60°C)[14]
Environmental Impact High (organic solvents)High (organic solvents)Low (uses non-toxic CO₂)LowLowVery Low (biodegradable enzymes)

Note: Yields can vary significantly based on the plant matrix, solvent choice, and specific experimental conditions. The data presented is for comparative purposes based on available literature for phytosterols.

Experimental Protocols and Workflows

General Experimental Workflow for this compound Extraction

The following diagram illustrates a generalized workflow for the extraction and analysis of this compound from a plant source.

G General Workflow for this compound Extraction A Plant Material (e.g., Ground Oats) B Extraction (Select Method) A->B C Filtration / Centrifugation (Separate solid residue) B->C D Solvent Evaporation (Rotary Evaporator) C->D E Crude Extract D->E F Saponification (Hydrolyze sterol esters) E->F Optional, for total sterols H Purification (e.g., Crystallization, Chromatography) E->H G Liquid-Liquid Extraction (Isolate unsaponifiables) F->G G->H I Isolated this compound H->I J Analysis (GC-MS, HPLC) I->J

Caption: A generalized workflow from raw plant material to the analysis of isolated this compound.

Detailed Methodologies

a) Soxhlet Extraction Protocol:

  • A known quantity of dried, powdered plant material (e.g., 10g of oat flour) is placed in a cellulose (B213188) thimble.

  • The thimble is placed into the main chamber of the Soxhlet extractor.

  • The extraction solvent (e.g., 250 mL of n-hexane) is placed in a distillation flask.[1]

  • The apparatus is heated. The solvent vaporizes, travels up a distillation arm, and condenses in a condenser.

  • The condensed solvent drips into the thimble containing the sample, extracting the this compound.

  • Once the solvent level reaches the top of a siphon arm, it is siphoned back into the distillation flask, carrying the extracted compounds.

  • This cycle is repeated for several hours (e.g., 8 hours) to ensure complete extraction.

  • The resulting extract is then concentrated using a rotary evaporator.

b) Supercritical Fluid Extraction (SFE) Protocol:

  • The extraction vessel is loaded with ground plant material.

  • Liquid CO₂ is pumped to a high pressure (e.g., 200-400 bar) and heated to a supercritical temperature (e.g., 40-60°C).[18]

  • The supercritical CO₂ flows through the extraction vessel, dissolving the this compound.

  • The resulting solution (SC-CO₂ + extract) is depressurized in a separator vessel.

  • The pressure drop causes the CO₂ to return to a gaseous state, losing its solvent power and precipitating the extract.

  • The now gaseous CO₂ is re-compressed and recycled, while the solvent-free extract is collected.[19]

c) Ultrasound-Assisted Extraction (UAE) Protocol:

  • A weighed amount of plant material is suspended in a suitable solvent (e.g., ethanol) in a flask.

  • The flask is placed in an ultrasonic bath, or an ultrasonic probe is immersed in the mixture.

  • The mixture is subjected to ultrasound (e.g., 20-40 kHz) for a short period (e.g., 15-30 minutes).[17]

  • During sonication, the temperature is often controlled using a cooling jacket to prevent degradation of thermolabile compounds.

  • After extraction, the mixture is filtered or centrifuged to separate the solid residue from the extract.

  • The solvent is evaporated to yield the crude extract.

d) Enzyme-Assisted Extraction (EAE) Protocol:

  • The plant material is suspended in an aqueous buffer solution with a specific pH suitable for the chosen enzyme(s).

  • A specific enzyme or enzyme cocktail (e.g., cellulase (B1617823) and pectinase) is added to the slurry.[14]

  • The mixture is incubated at an optimal temperature (e.g., 50°C) with constant agitation for a set duration (e.g., 2 hours).[15]

  • The enzymes hydrolyze the cell wall, releasing the intracellular contents.

  • The reaction is terminated, often by briefly heating the mixture to denature the enzymes.

  • The solid material is separated by centrifugation, and the target compounds are recovered from the aqueous extract, often via subsequent liquid-liquid extraction with an organic solvent.

Logical Comparison of Extraction Techniques

The choice of an extraction method depends on balancing factors like yield, cost, environmental impact, and desired purity. The diagram below illustrates the relationships between these factors for the discussed techniques.

G Comparative Factors of this compound Extraction Methods cluster_0 Conventional Methods cluster_1 Modern (Green) Methods Soxhlet Soxhlet Speed Speed Soxhlet->Speed Low Green Environmental Friendliness Soxhlet->Green Low Maceration Maceration Yield Yield Maceration->Yield Low Maceration->Speed Low Maceration->Green Low SFE Supercritical Fluid Extraction (SFE) SFE->Yield High Purity Purity SFE->Purity High Cost Initial Cost SFE->Cost High SFE->Green High UAE Ultrasound-Assisted Extraction (UAE) UAE->Yield High UAE->Speed High UAE->Green High MAE Microwave-Assisted Extraction (MAE) MAE->Yield High MAE->Speed High MAE->Green High EAE Enzyme-Assisted Extraction (EAE) EAE->Yield High EAE->Purity High EAE->Green High

Caption: Relationship diagram comparing extraction methods based on key performance and sustainability metrics.

Conclusion

For researchers and professionals in drug development, the selection of an appropriate extraction technique for this compound is a critical decision.

  • Conventional methods like Soxhlet and maceration, while established, are increasingly being replaced due to their high solvent and energy consumption, long processing times, and lower efficiency.[1]

  • Modern green techniques offer significant advantages. SFE stands out for producing highly pure, solvent-free extracts, making it ideal for pharmaceutical and nutraceutical applications, though it requires a higher initial investment.[6] UAE and MAE provide rapid extraction with high yields and reduced solvent use, making them excellent for high-throughput screening and lab-scale production.[3][5] EAE represents a highly specific and gentle extraction method, perfect for preserving the bioactivity of sensitive compounds, and is one of the most environmentally benign options.[15]

Ultimately, the optimal choice depends on the specific application, balancing the need for purity, yield, scalability, and sustainability. For high-value applications where purity is paramount, SFE is a superior choice. For rapid and efficient extraction with a focus on green chemistry, UAE and MAE are highly recommended.

References

A Guide to the Inter-laboratory Validation of Avenasterol Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the quantification of avenasterol, a phytosterol of interest for its potential health benefits. While a dedicated inter-laboratory round-robin study for this compound quantification is not publicly available, this document compiles and compares validation data from various published single-laboratory studies. This allows for an objective assessment of the performance of different analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Comparative Analysis of Validated Methods

The quantification of this compound, often as part of a broader phytosterol profile, is crucial in various matrices, including vegetable oils, food products, and biological samples. The choice of analytical method depends on factors such as the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. Below is a summary of performance characteristics for two common analytical approaches.

Table 1: Comparison of Validated Analytical Methods for Phytosterol Quantification (Including this compound)

ParameterGC-MS Method[1]LC-MS/MS Method[2][3]
Analyte(s) Campesterol, β-sitosterol, stigmasterol, ∆7-stigmasterol, ∆5-avenasterol, ∆7-avenasterol Lophenol, 24-methyl-lophenol, 24-ethyl-lophenol, cycloartanol, 24-methylene-cycloartanol
Matrix Vegetable OilsAloe vera gel powder
Linearity (R²) Not specified>0.999
Limit of Detection (LOD) 5 mg/kgNot Specified (LOQ is 2.3–4.1 ng/mL)
Limit of Quantification (LOQ) 15 mg/kg2.3–4.1 ng/mL
Accuracy (Recovery) 93.5% - 101%95% - 105%
Precision (Intra-day %RSD) Not specified2.6% - 6.4%
Precision (Inter-day %RSD) Not specified3.8% - 7.3%

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing analytical results. The following sections outline the key steps in the validated GC-MS and LC-MS/MS methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound in Vegetable Oils[1]

This method is suitable for the simultaneous determination of six phytosterols (B1254722), including ∆7-avenasterol, in vegetable oils.

  • Sample Preparation:

    • Alkaline hydrolysis of the oil sample at 70°C for 60 minutes.

    • Liquid-liquid extraction of the unsaponifiable matter with toluene.

    • Derivatization of the extracted phytosterols to their trimethylsilyl (B98337) (TMS) ethers to increase volatility for GC analysis.

  • Instrumentation and Analysis:

    • Gas Chromatograph: Trace 1310 Thermo GC.

    • Mass Spectrometer: ISQ 7000 Thermo MS.

    • Column: TG-5MS Thermo column (30m × 0.25 mm ID × 0.25µm).

    • Injection: 1 µL in splitless mode.

    • Carrier Gas: Helium at a flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 50°C (hold for 1 min), ramped at 40°C/min to 280°C (hold for 20 min).

    • Temperatures: Injector at 260°C, transfer line at 280°C, and ion source at 250°C.

    • Detection: Single Ion Monitoring (SIM) mode for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Phytosterols[2][3]

This method was validated for the quantification of five phytosterols from Aloe vera gel and demonstrates high sensitivity.

  • Sample Preparation:

    • Extraction with a chloroform/methanol (2:1, v/v) solvent system.

    • This method allows for direct analysis without the need for derivatization or saponification[3].

  • Instrumentation and Analysis:

    • Liquid Chromatograph: Agilent Technology 1260 system.

    • Column: Ascentis Express C18 HPLC column (2.1 × 100 mm, 2.7 μm) with a guard column.

    • Injection Volume: 10 μL.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 50°C.

    • Mobile Phase: A gradient of Solvent A (acetonitrile/water, 90:10 v/v) and Solvent B (methanol/water/formic acid, 900:100:1, v/v/v).

    • Detection: Tandem mass spectrometry.

Visualization of Inter-laboratory Validation Workflow

An inter-laboratory validation study, also known as a ring trial, is the gold standard for assessing the reproducibility and transferability of an analytical method. The following diagram illustrates a typical workflow for such a study.

InterLaboratory_Validation_Workflow A Method Development & Single-Lab Validation B Protocol Standardization & Distribution A->B Standardized Operating Procedure (SOP) D Analysis by Participating Laboratories B->D C Sample Preparation & Distribution (Homogeneous & Blinded) C->D E Data Collection & Statistical Analysis D->E Submission of Results F Evaluation of Reproducibility & Repeatability E->F Statistical Metrics (e.g., Horwitz Ratio) G Method Performance Assessment F->G H Final Method Publication/Adoption G->H Acceptance Criteria Met

Caption: Generalized workflow for an inter-laboratory validation study.

This guide highlights the current state of analytical methodologies for this compound quantification. While direct inter-laboratory comparison data is not yet available, the presented validated methods offer robust starting points for researchers. The choice between GC-MS and LC-MS/MS will be guided by specific research needs, with GC-MS being a well-established method for broader phytosterol profiling in oils, and LC-MS/MS providing higher sensitivity for specific applications. Future inter-laboratory studies are encouraged to establish consensus methods and further enhance the reliability of this compound quantification across different laboratories and matrices.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.